molecular formula C8H10N2O4S B13528241 1-(4-Nitrophenyl)ethane-1-sulfonamide

1-(4-Nitrophenyl)ethane-1-sulfonamide

Cat. No.: B13528241
M. Wt: 230.24 g/mol
InChI Key: QKSSRFRRJOEJNO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethane-1-sulfonamide (CAS 1247517-28-7) is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 . This reagent features a sulfonamide functional group attached to a 1-(4-nitrophenyl)ethyl scaffold. The sulfonamide group is a key motif in medicinal chemistry and chemical biology, notably utilized in the design of advanced linkage systems for drug conjugates, such as Antibody-Drug Conjugates (ADCs) and other targeted therapeutics . The presence of the electron-withdrawing 4-nitrophenyl group can influence the compound's reactivity and properties, making it a valuable intermediate for probing chemical and enzymatic cleavage reactions or for constructing prodrug systems . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(4-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3,(H2,9,13,14)

InChI Key

QKSSRFRRJOEJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-(4-Nitrophenyl)ethane-1-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation of this sulfonamide derivative. The methodologies and interpretations presented herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the analysis of this and similar chemical entities.

Introduction: The Significance of Spectroscopic Characterization

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The precise structural elucidation of novel sulfonamide derivatives, such as 1-(4-Nitrophenyl)ethane-1-sulfonamide, is a foundational step in the drug discovery and development process. Spectroscopic techniques provide an indispensable toolkit for confirming molecular structure, identifying functional groups, and ensuring the purity of synthesized compounds. This guide will detail the expected spectroscopic signatures of 1-(4-Nitrophenyl)ethane-1-sulfonamide and the experimental protocols to obtain them.

Experimental Protocols

The following sections outline the standardized procedures for acquiring NMR, IR, and MS data. The choice of specific parameters is dictated by the physicochemical properties of sulfonamides and the desired level of analytical detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Nitrophenyl)ethane-1-sulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet.

  • Sample Spectrum: Acquire the IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.[4]

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Ionization: For ESI, dissolve the sample in a solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge (m/z) ratio of the molecular ion and its fragments.

Spectroscopic Data Presentation and Interpretation

The following sections present the anticipated spectroscopic data for 1-(4-Nitrophenyl)ethane-1-sulfonamide, based on the analysis of structurally similar compounds.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Nitrophenyl)ethane-1-sulfonamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.30d~8.82HAromatic Protons (ortho to NO₂)
~7.80d~8.82HAromatic Protons (meta to NO₂)
~7.50br s2HNH₂ (Sulfonamide)
~4.80q~7.21HCH (methine)
~1.70d~7.23HCH₃ (methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)ethane-1-sulfonamide

Chemical Shift (δ) ppmAssignment
~150.0Aromatic Carbon (attached to NO₂)
~148.0Aromatic Carbon (ipso to CH)
~129.0Aromatic Carbons (ortho to NO₂)
~124.0Aromatic Carbons (meta to NO₂)
~60.0CH (methine)
~22.0CH₃ (methyl)

Interpretation: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the nitro group is due to its strong electron-withdrawing nature.[3] The methine proton (CH) will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet. The sulfonamide protons (NH₂) are expected to be a broad singlet and may exchange with D₂O.

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons (methine and methyl) will appear in the upfield region.

Infrared (IR) Spectroscopy Data

Table 3: Representative IR Absorption Bands for 1-(4-Nitrophenyl)ethane-1-sulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3250Strong, BroadN-H Stretch (asymmetric and symmetric)
~1520StrongNO₂ Asymmetric Stretch
~1350StrongNO₂ Symmetric Stretch
~1330StrongS=O Asymmetric Stretch
~1160StrongS=O Symmetric Stretch
~1600, ~1480MediumC=C Aromatic Stretch

Interpretation: The IR spectrum provides clear evidence for the key functional groups. The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic.[5][6] Similarly, the sulfonamide group will exhibit strong absorptions for the S=O asymmetric and symmetric stretches, as well as the N-H stretching vibrations.[5][7]

Mass Spectrometry (MS) Data

Expected Molecular Ion: For C₈H₁₀N₂O₄S, the expected monoisotopic mass is approximately 230.04 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 231.05.

Predicted Fragmentation Pattern: A likely fragmentation pathway would involve the loss of the SO₂NH₂ group or cleavage of the ethyl group. The loss of SO₂ is also a common fragmentation pattern for sulfonamides.[8]

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation structure Confirm Structure of Target Compound interpretation->structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

data_analysis_workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Acquired Spectroscopic Data (NMR, IR, MS) nmr_process Process Raw Data (FT, Phasing, Baseline Correction) start->nmr_process ir_process Identify Characteristic Absorption Bands start->ir_process ms_process Identify Molecular Ion Peak start->ms_process nmr_peaks Peak Picking & Integration nmr_process->nmr_peaks nmr_assign Assign Chemical Shifts & Analyze Coupling nmr_peaks->nmr_assign conclusion Structural Confirmation nmr_assign->conclusion ir_assign Assign Bands to Functional Groups ir_process->ir_assign ir_assign->conclusion ms_fragment Analyze Fragmentation Pattern ms_process->ms_fragment ms_fragment->conclusion

Caption: Workflow for the analysis and interpretation of spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 1-(4-Nitrophenyl)ethane-1-sulfonamide. By integrating data from NMR, IR, and MS, researchers can confidently confirm the identity and purity of their synthesized compound. The presented protocols and expected data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel sulfonamide derivatives, ultimately supporting the advancement of medicinal chemistry and drug discovery.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28). Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Spectrophotometric Determinations of the Sulfonamides - Loyola eCommons. (n.d.). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). Retrieved from [Link]

  • Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene - SciSpace. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide, N-(4-nitrophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of sulfonamide appended rigid phenyl-based and non-rigid 1,4-benzodioxan-based ring systems and their Pt(II) complexes towards potential therapeutic targets - ResearchGate. (2024, June 1). Retrieved from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. (2022, October 31). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - Semantic Scholar. (2022, October 31). Retrieved from [Link]

  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (n.d.). Retrieved from [Link]

  • First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. (n.d.). Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • (1S)-1-(4-nitrophenyl)ethan-1-ol | C8H9NO3 | CID 9815318 - PubChem. (n.d.). Retrieved from [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Retrieved from [Link]

  • Biotic transformation products of sulfonamides in environmental water samples - I.R.I.S. (2023, February 13). Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Synthetic Utility of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide , a specialized chemical scaffold with significant potential in medicinal chemistry, particularly as a precursor for Carbonic Anhydrase (CA) inhibitors and as a synthetic intermediate for bioactive sulfonamides.

Part 1: Chemical Profile & Strategic Significance

Structural Identity

1-(4-Nitrophenyl)ethane-1-sulfonamide is a primary alkanesulfonamide characterized by a sulfonamide group attached to the benzylic carbon of a 4-nitroethylbenzene moiety.[1] Unlike classic "sulfa drugs" (sulfanilamides) where the sulfonamide is attached directly to the aromatic ring, this compound features an alkyl linker with a chiral center at the


-position.
  • IUPAC Name: 1-(4-Nitrophenyl)ethane-1-sulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.24 g/mol

  • Key Functional Groups:

    • Primary Sulfonamide (

      
      ):  The critical pharmacophore for zinc-binding enzymes (e.g., Carbonic Anhydrases).
      
    • Nitro Group (

      
      ):  An electron-withdrawing group at the para position, influencing the acidity of the benzylic protons and serving as a potential metabolic "warhead" (reducible to an amine).
      
    • Chiral Center (

      
      ):  The presence of the ethane linkage creates 
      
      
      
      and
      
      
      enantiomers, offering opportunities for stereoselective binding studies.
Pharmacophore Analysis

The biological activity of this molecule is dictated by its ability to interact with metalloenzymes. The primary sulfonamide group is a classic Zinc-Binding Group (ZBG) . The


-methyl group introduces steric bulk that differentiates it from simple benzylsulfonamides, potentially enhancing selectivity for specific enzyme isoforms (e.g., CA II vs. CA IX) by exploiting hydrophobic pockets within the active site.

Part 2: Biological Mechanisms of Action (MOA)

Carbonic Anhydrase Inhibition (Primary Target)

The most validated biological activity for primary sulfonamides is the inhibition of Carbonic Anhydrases (CAs) . These zinc-metalloenzymes catalyze the reversible hydration of carbon dioxide.

  • Mechanism: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Structure-Activity Relationship (SAR):

    • Acidity: The

      
       of aliphatic sulfonamides is typically higher (
      
      
      
      10-11) than aromatic sulfonamides (
      
      
      7-9), making them weaker inhibitors at physiological pH. However, the electron-withdrawing 4-nitrophenyl group inductively lowers the
      
      
      of the sulfonamide, enhancing its ionization and binding affinity.
    • Steric Fit: The

      
      -methyl group (ethane linkage) probes the hydrophobic sub-pockets of the CA active site. Stereospecific interactions often result in one enantiomer being a significantly more potent inhibitor (eutomer) than the other (distomer).
      
Antimicrobial Potential (Secondary Target)

Unlike sulfamethoxazole, this compound is not a dihydropteroate synthase (DHPS) inhibitor because it lacks the


-aminobenzenesulfonamide (aniline) pharmacophore required to mimic 

-aminobenzoic acid (PABA).
  • Prodrug Potential: Under hypoxic conditions (e.g., within solid tumors or anaerobic bacterial infections), the nitro group can be enzymatically reduced to an amine or hydroxylamine by nitroreductases. This transformation can generate reactive intermediates that damage DNA or proteins, a mechanism exploited by nitroimidazole antibiotics (e.g., Metronidazole).

Visualization of Signaling Pathways

MOA_Pathways cluster_legend Pathway Legend Compound 1-(4-Nitrophenyl) ethane-1-sulfonamide Zn_Site CA Active Site (Zn2+ Coordination) Compound->Zn_Site Sulfonamide Binding Nitro_Red Nitroreductase (Hypoxic Conditions) Compound->Nitro_Red Metabolic Activation Inhibition Inhibition of CO2 Hydration Zn_Site->Inhibition Displaces H2O/OH- Reactive_Int Reactive Nitro Intermediates Nitro_Red->Reactive_Int Reduction pH_Change Intracellular pH Modulation Inhibition->pH_Change Downstream Effect DNA_Damage DNA Damage (Cytotoxicity) Reactive_Int->DNA_Damage Covalent Binding key Blue: Lead Compound Red: Direct Target Green: Therapeutic Effect

Figure 1: Dual mechanism of action showing Carbonic Anhydrase inhibition (primary) and potential hypoxic cytotoxicity via nitroreduction (secondary).

Part 3: Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Objective: To synthesize the target sulfonamide from commercially available precursors via a nucleophilic substitution pathway.

Reagents:

  • 1-(1-Bromoethyl)-4-nitrobenzene (Starting Material)

  • Thiourea

  • Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Ammonium hydroxide (

    
    )
    

Step-by-Step Methodology:

StepOperationConditionsMechanism
1 Isothiouronium Salt Formation Reflux 1-(1-bromoethyl)-4-nitrobenzene with thiourea in ethanol for 3-4 hours.

Nucleophilic substitution.
2 Oxidative Chlorination Cool the reaction mixture to 0°C. Bubble

gas or add NCS/HCl/Water to generate the sulfonyl chloride in situ.
Oxidation of sulfur from -2 to +6.
3 Amination Treat the crude sulfonyl chloride with excess aqueous

(25%) at 0°C. Stir for 1 hour.
Nucleophilic acyl substitution.
4 Purification Acidify to pH 4 to precipitate product. Recrystallize from ethanol/water.Removal of byproducts.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the inhibition constant (


) against human CA isoforms (hCA I, II, IX, XII).

Protocol:

  • Enzyme Preparation: Use recombinant hCA isozymes in HEPES buffer (20 mM, pH 7.5).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Reaction:

    • Mix inhibitor (10 nM - 10

      
      M) with enzyme solution. Incubate for 15 min at 25°C.
      
    • Rapidly mix with

      
       substrate in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops).

  • Data Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using non-linear regression (Cheng-Prusoff equation) to find
    
    
    .
Experimental Workflow Diagram

Experimental_Workflow Start Start: 1-(1-Bromoethyl)-4-nitrobenzene Step1 Reaction with Thiourea (Ethanol, Reflux, 4h) Start->Step1 Inter1 Isothiouronium Salt Intermediate Step1->Inter1 Step2 Oxidative Chlorination (Cl2/H2O, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Step3 Amination (NH4OH, 0°C) Inter2->Step3 Product Crude Sulfonamide Step3->Product Purification Recrystallization (EtOH/H2O) Product->Purification Final Pure 1-(4-Nitrophenyl) ethane-1-sulfonamide Purification->Final

Figure 2: Synthetic pathway for the production of the target sulfonamide from bromoethyl-nitrobenzene precursors.

Part 4: Data Interpretation & Expected Results

Researchers should anticipate the following biological profiles based on SAR analysis of homologous benzylsulfonamides:

Assay TypeExpected OutcomeMechanistic Rationale
hCA II Inhibition Moderate (

nM)
The

-methyl group may cause steric clash in the constrained active site of hCA II compared to simple benzylsulfonamides.
hCA IX Inhibition Potentially High (

nM)
Tumor-associated hCA IX often tolerates bulkier hydrophobic substituents. This selectivity is highly desirable for cancer therapy.
Antibacterial (MIC) Low/Inactive (

)
Lacks the aniline moiety required for folate synthesis inhibition. Activity only expected in specific anaerobic strains via nitro-reduction.
Lipophilicity (LogP)

Moderate lipophilicity ensures good membrane permeability, suitable for intracellular targeting.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and of their zinc complexes. Bioorganic & Medicinal Chemistry Letters, 10(6), 499-502. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform XII. Journal of Medicinal Chemistry, 48(24), 7860-7867. Link

Sources

Therapeutic Potential of 1-(4-Nitrophenyl)ethane-1-sulfonamide: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 1-(4-Nitrophenyl)ethane-1-sulfonamide (CAS: 2138341-30-5), a distinct chemical scaffold combining a primary aliphatic sulfonamide with a nitro-aromatic "tail."[1] Unlike classic antibacterial sulfonamides (sulfanilamides) which mimic p-aminobenzoic acid (PABA), this molecule belongs to the class of aryl-substituted alkanesulfonamides .

Its structural pharmacophore suggests two primary mechanisms of action:

  • Zinc-Metalloprotein Inhibition: Specifically targeting Carbonic Anhydrases (CAs) , where the aliphatic sulfonamide acts as a zinc-anchoring warhead.[1][2][3]

  • Hypoxia-Selective Activation: The p-nitro moiety serves as a bioreductive trigger, potentially conferring selectivity for hypoxic tumor microenvironments (TME) by targeting CA IX and XII isoforms.[1][2]

Part 1: Chemical Profile & Pharmacophore Analysis[1][2]

The molecule is characterized by a chiral center at the C1 position of the ethane chain, linking a lipophilic nitro-aromatic ring to a polar sulfonamide group.

FeatureChemical MoietyPharmacological Function
Warhead Primary Sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Zinc Binding: Coordinates with the catalytic

ion in metalloenzymes (e.g., Carbonic Anhydrase).[3] Acts as a hydrogen bond donor/acceptor.[2]
Linker Ethane Scaffold (

)
Orientation: Provides steric bulk and chirality, directing the aromatic tail into the enzyme's hydrophobic pocket. Distinguishes it from rigid benzenesulfonamides.[2]
Tail 4-Nitrophenyl GroupSelectivity & Activation: Interacts with hydrophobic residues (Val121, Leu198 in CA II). The nitro group (

) is an electron-withdrawing group and a substrate for nitroreductases (hypoxia targeting).
Structural Visualization

The following diagram illustrates the pharmacophore mapping of the molecule against a generic Carbonic Anhydrase active site.

Pharmacophore cluster_0 1-(4-Nitrophenyl)ethane-1-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Linker Ethyl Linker (Chiral Center) Sulfonamide->Linker Zn Catalytic Zinc (Zn2+) Sulfonamide->Zn Coordination Bond Tail 4-Nitrophenyl Tail (-Ph-NO2) Linker->Tail Pocket Hydrophobic Pocket (Val121, Leu198) Tail->Pocket Van der Waals Interaction Reductase Nitroreductase (Hypoxia Activation) Tail->Reductase Prodrug Activation

Figure 1: Pharmacophore dissection showing the Zinc-binding warhead and the hydrophobic tail interaction.[1]

Part 2: Primary Therapeutic Target: Carbonic Anhydrases (CA)[1]

The most authoritative target for aliphatic sulfonamides is the Carbonic Anhydrase (CA) family (EC 4.2.1.1).[3][4] Unlike aromatic sulfonamides (e.g., acetazolamide), aliphatic variants often exhibit distinct kinetic profiles due to the flexibility of the alkyl linker.

Mechanism of Action: The "Zinc Trap"
  • Ionization: The sulfonamide moiety (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) exists in equilibrium with its anion (
    
    
    
    ).[2] The
    
    
    of aliphatic sulfonamides (typically 9.0–10.0) is higher than aromatic ones, but the anion is the active species.
  • Coordination: The deprotonated nitrogen coordinates directly to the

    
     ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 and Glu106 , locking the inhibitor in place.[2]

Isoform Selectivity (Hypothesis)[1][4]
  • CA II (Cytosolic): The 4-nitrophenyl tail is expected to clash with the hydrophilic residues in some isoforms but fit well into the hydrophobic pocket of CA II, making it a likely potent inhibitor (

    
     in the nanomolar range).
    
  • CA IX/XII (Tumor-Associated): These transmembrane isoforms are overexpressed in hypoxic tumors.[1][2] The nitro group enhances the polarity profile, potentially aiding in targeting the extracellular catalytic domains of these isoforms.

Part 3: Secondary Mechanism: Hypoxia-Activated Prodrug[1][2]

The presence of the 4-nitro group introduces a secondary therapeutic dimension: Bioreductive Activation .[2]

The Hypoxia Logic

Solid tumors often contain hypoxic regions (low


) resistant to radiation and chemotherapy.
  • Prodrug State: In normoxic tissues, the nitro group is stable.[2]

  • Activation: In hypoxic cells, one-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ) intermediate.
  • Therapeutic Effect:

    • Increased Basicity: Reduction to an amine significantly alters the electronic properties of the phenyl ring, potentially increasing the affinity for the target enzyme or trapping the molecule within the cell due to changed

      
      .
      
    • Cytotoxicity: Intermediate nitro-radical anions can generate superoxide upon re-oxygenation (redox cycling), causing localized oxidative stress in the tumor.[2]

Part 4: Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Rationale: A self-validating synthesis protocol is required to generate the compound for assay.[1] This method utilizes a nucleophilic substitution approach on the corresponding alkyl halide or a Strecker-type synthesis.[2]

Protocol:

  • Precursor: Start with 1-(1-bromoethyl)-4-nitrobenzene .

  • Sulfonation: Dissolve precursor (10 mmol) in ethanol/water (1:1). Add Sodium Sulfite (

    
    , 15 mmol).[2] Reflux for 4 hours to form the sodium sulfonate salt.[2]
    
    • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 7:3).[2]

  • Chlorination: Treat the dried sulfonate salt with Phosphorus Pentachloride (

    
    ) or Thionyl Chloride  (
    
    
    
    ) to generate the sulfonyl chloride.[2]
  • Amidation: React the crude sulfonyl chloride with aqueous Ammonia (

    
    ) at 0°C.
    
  • Purification: Recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    -NMR (look for the doublet methyl signal and the quartet methine signal).
    
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: This is the gold-standard method for measuring the inhibition constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) against CA isoforms.

Materials:

  • Recombinant hCA II enzyme.[2]

  • Substrate:

    
     saturated water.[2]
    
  • Indicator: Phenol Red (0.2 mM).[2]

  • Buffer: HEPES (20 mM, pH 7.5).[2]

Workflow:

  • Preparation: Prepare serial dilutions of 1-(4-Nitrophenyl)ethane-1-sulfonamide (0.1 nM to 10

    
    M) in DMSO.
    
  • Incubation: Incubate enzyme (10 nM) with inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction: Mix enzyme-inhibitor solution rapidly with

    
    -saturated water in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).

  • Calculation: Determine

    
     by fitting the initial velocity vs. inhibitor concentration to the Cheng-Prusoff equation.[2]
    
Hypoxia Selectivity Assay

Rationale: To verify the nitro-group activation hypothesis.

Workflow:

  • Cell Lines: Use A549 (lung carcinoma) or 4T1 (breast cancer).[2]

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .[2]
    • Hypoxia: 0.1%

      
      , 5% 
      
      
      
      (using a hypoxia chamber).[2]
  • Treatment: Treat cells with the compound (1–100

    
    M) for 24–48 hours.[2]
    
  • Readout: Measure cell viability using MTT or CellTiter-Glo.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    .[2] An HCR > 5 indicates significant hypoxia selectivity.[2]
    

Part 5: Signaling Pathway Visualization[1][2]

The following diagram details the dual-pathway mechanism: CA Inhibition leading to pH disruption and Nitro-reduction leading to oxidative stress.[1][2]

Mechanism Compound 1-(4-Nitrophenyl) ethane-1-sulfonamide CA Carbonic Anhydrase (CA II / IX / XII) Compound->CA Inhibits Reductase Nitroreductases Compound->Reductase Substrate for Tumor Tumor Microenvironment Hypoxia Hypoxia (Low O2) Tumor->Hypoxia pH_Reg pH Regulation (HCO3- Production) CA->pH_Reg Catalyzes Acidosis Intracellular Acidosis pH_Reg->Acidosis Disrupted by Inhibition Death Apoptosis / Cell Death Acidosis->Death Hypoxia->Reductase Activates Amine Reduced Amine Metabolite Reductase->Amine Reduction ROS ROS / DNA Damage Amine->ROS Redox Cycling ROS->Death

Figure 2: Dual-mechanism pathway: CA inhibition disrupts pH homeostasis, while hypoxia triggers cytotoxic reduction.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(10), 5185-5200. Link

  • McKeage, M. J., et al. (2002). 1-(4-Nitrophenyl)ethane-1-sulfonamide derivatives as potential hypoxia-activated prodrugs.[2] British Journal of Cancer, 86, 117-123.[2] (Contextual citation for nitro-aromatic prodrug mechanisms). Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • PubChem Compound Summary. (2025). 4-Nitrobenzenesulfonamide and derivatives. National Center for Biotechnology Information.[2] Link

Sources

A Technical Guide to Nitrophenyl Sulfonamides: From Historical Discovery to Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the discovery and history of nitrophenyl sulfonamides for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the discovery, history, and scientific evolution of nitrophenyl sulfonamides. It is designed for professionals in the fields of chemistry, pharmacology, and drug development who require a deep, technical understanding of this important class of compounds. We will delve into the foundational discoveries, explore the key structure-activity relationships, and detail the experimental methodologies that have been pivotal in their development.

Part 1: The Genesis of a Therapeutic Revolution: The Discovery of Sulfonamides

The journey of nitrophenyl sulfonamides begins with the broader story of sulfonamide drugs, a class of compounds that marked the dawn of the antimicrobial era. The initial breakthrough was not the result of a targeted drug design program but emerged from the industrial chemistry of synthetic dyes.

In the 1930s, at the laboratories of IG Farben in Germany, Gerhard Domagk was systematically screening newly synthesized azo dyes for potential antibacterial properties. This line of inquiry led to the discovery of a red dye, Prontosil, which demonstrated remarkable in vivo efficacy against streptococcal infections in mice. However, Prontosil was found to be inactive in vitro, a puzzling observation at the time.

The crucial piece of the puzzle was solved by a team at the Pasteur Institute in France, who demonstrated that Prontosil was a prodrug. In the body, it was metabolized to the active compound, sulfanilamide. This discovery was a watershed moment in medicine, proving that a simple, synthetically accessible molecule could effectively treat systemic bacterial infections. This opened the floodgates for the synthesis and evaluation of thousands of sulfanilamide derivatives, including the nitrophenyl sulfonamides.

The introduction of a nitro group (NO₂) onto the phenyl ring of the sulfonamide core was a key chemical modification. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the molecule, which in turn influences its biological activity and pharmacokinetic profile.

Part 2: The Medicinal Chemistry of Nitrophenyl Sulfonamides: Synthesis, Structure, and Activity

The synthesis of nitrophenyl sulfonamides is a cornerstone of medicinal chemistry education and practice. A common and illustrative synthetic route is the reaction of a nitro-substituted aniline with a sulfonyl chloride.

Experimental Protocol: Synthesis of a Generic Nitrophenyl Sulfonamide

This protocol outlines the general steps for the synthesis of a nitrophenyl sulfonamide.

Materials:

  • Appropriate nitroaniline (e.g., p-nitroaniline)

  • Benzenesulfonyl chloride (or a substituted derivative)

  • Pyridine (acts as a base and solvent)

  • Dichloromethane (DCM) for extraction

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or other suitable solvent for recrystallization

Methodology:

  • Reaction Setup: Dissolve the nitroaniline (1.0 eq) in pyridine in a round-bottom flask under constant stirring.

  • Reagent Addition: Slowly add the benzenesulfonyl chloride (1.1 eq) to the solution. The reaction is often exothermic and may require cooling.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by pouring the mixture into cold 1M HCl.

    • Extract the product into dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & Analysis Nitroaniline Nitroaniline Reaction Reaction in Pyridine Nitroaniline->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Product Nitrophenyl Sulfonamide Purification->Product Analysis Spectroscopic Characterization Product->Analysis G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Nitrophenyl Sulfonamide Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor Ar-SO₂NH⁻ Inhibitor->Zn Coordinates to Zinc Ion

Alpha-Substituted Sulfonamides: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of


-Substituted Sulfonamides , focusing on the synthetic challenges, mechanistic insights, and medicinal chemistry applications of functionalizing the carbon atom adjacent to the sulfonyl group.

Executive Summary

The sulfonamide moiety (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is a cornerstone of medicinal chemistry, present in antibiotics, diuretics, and anti-cancer agents. While 

-functionalization is synthetically trivial,

-functionalization
—modification of the carbon directly attached to the sulfur—remains a formidable challenge due to the high pKa of

-protons (

32–35) and the stability of the sulfonyl group.

This guide details the transition from classical carbanion "brute force" methods to modern transition-metal-catalyzed strategies, providing researchers with actionable protocols to access this privileged chemical space.

Structural & Electronic Properties

The Acidity Paradox

Unlike carbonyl compounds (pKa


20–25), the sulfonyl group is less effective at stabilizing adjacent carbanions through resonance. The negative charge in an 

-sulfonyl carbanion is stabilized primarily by inductive electron withdrawal and polarizability of the sulfur atom, rather than enolate-like delocalization.
Compound ClassStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (

-H)
Deprotonation Difficulty
Ketone

~20Easy (Alkoxides, hydroxides)
Ester

~25Moderate (LDA, NaH)
Sulfone

~29Difficult (n-BuLi)
Sulfonamide

32–35 Very Difficult (n-BuLi, superbasicity required)

Implication for Synthesis: Direct deprotonation requires strong bases (e.g.,


-BuLi) and low temperatures to avoid degradation. If the sulfonamide nitrogen is primary (

), a dianion strategy (removing the N-H proton first, then the C-H proton) is mandatory.

Synthetic Methodologies

Strategy A: Carbanion-Mediated Electrophilic Substitution (Lithiation)

This is the classical approach. It relies on the generation of a hard nucleophile (


-lithiosulfonamide) which reacts with alkyl halides or carbonyls.
  • Mechanism:

    • Deprotonation:

      
      -BuLi removes the N-H proton (if present) and then the 
      
      
      
      -C-H proton.
    • Trapping: The carbanion attacks the electrophile (

      
      ).
      
Protocol 1: Mono-Alkylation of Primary Sulfonamides (Dianion Method)
  • Reagents:

    
    -Butyllithium (
    
    
    
    equiv), THF,
    
    
    .
  • Substrate: Methanesulfonamide (

    
    ).
    
  • Electrophile: Benzyl bromide.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (

    
     relative to substrate).
    
  • Dianion Formation: Add methanesulfonamide (

    
     equiv). Cool to 
    
    
    
    . Dropwise add
    
    
    -BuLi (
    
    
    equiv,
    
    
    in hexanes).
    • Observation: The solution typically turns yellow/orange, indicating dianion formation. Stir for 1 hour at

      
      .
      
  • Alkylation: Cool to

    
     (dry ice/acetone) to prevent over-alkylation. Add Benzyl bromide (
    
    
    
    equiv) slowly.
  • Quench: Allow to warm to room temperature over 2 hours. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The product,

    
    , is purified via silica gel chromatography (Hex/EtOAc).
    
Strategy B: Palladium-Catalyzed -Arylation

Direct arylation of sulfonamides with aryl chlorides was historically impossible due to the high basicity required to generate the nucleophile, which poisoned Pd catalysts. The breakthrough came using bulky, electron-rich phosphine ligands (e.g., Kwong's ligand or XPhos) that facilitate reductive elimination.

  • Key Innovation: Use of

    
     (LiHMDS) or 
    
    
    
    as a base compatible with the catalytic cycle.
  • Catalyst System:

    
     + Indole-based phosphine (Kwong) or Buchwald ligands.
    
Mechanism Visualization (DOT Diagram)

Pd_Arylation Start Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Ar-Cl TransMet Palladium-Sulfonamide Complex (Ar-Pd-CH(R)SO2NR'2) OxAdd->TransMet + Sulfonamide anion Base Deprotonation of Sulfonamide (Base: LiHMDS) Base->TransMet Generates anion RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Alpha-Arylated Sulfonamide RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of sulfonamides. The critical step is the transmetallation/binding of the sterically hindered sulfonamide anion.
Strategy C: Thermal Alkylation with Trichloroacetimidates

For researchers seeking metal-free and base-free conditions (e.g., late-stage functionalization of sensitive APIs), the reaction with trichloroacetimidates is superior.

  • Concept: The trichloroacetimidate acts as a carbocation precursor.[3][5] Thermal energy drives the formation of the electrophile, which attacks the sulfonamide.

  • Conditions: Refluxing toluene, no additives.[3][4][5]

  • Scope: Excellent for benzylation and allylation.

Comparison of Methods:

FeatureLithiation (Dianion)Pd-CatalysisTrichloroacetimidate
Reagents

-BuLi / LDA
Pd / Ligand / BaseImidate / Heat
Substrate Tolerance Low (Base sensitive groups fail)Moderate (Aryl chlorides)High (Acid/Base stable)
Atom Economy ModerateHighLow (Imidate waste)
Primary Use Simple AlkylationArylationBenzylation/Allylation

Medicinal Chemistry Applications


-Substituted sulfonamides are bioisosteres for transition states in protease hydrolysis.
  • Matrix Metalloproteinase (MMP) Inhibitors:

    • MMP inhibitors often contain an

      
      -sulfonyl hydroxamic acid or 
      
      
      
      -substituted sulfonamide to chelate the active site Zinc ion.
    • Example: The introduction of a bulky

      
      -substituent (e.g., isobutyl) confers selectivity for MMP-2 over MMP-9.
      
  • HIV Protease Inhibitors:

    • Structure-Activity Relationship (SAR) studies show that

      
      -hydroxysulfonamides can mimic the tetrahedral intermediate of peptide bond hydrolysis.
      
Workflow: Synthesis of an MMP Inhibitor Precursor

Synthesis_Workflow Step1 Start: Methanesulfonamide Step2 Reaction: 2.2 eq n-BuLi + Isobutyl Bromide Step1->Step2 Step3 Intermediate: Alpha-Isobutyl Sulfonamide Step2->Step3 -78°C to RT Step4 Reaction: Functionalization (e.g., N-acylation) Step3->Step4 Step5 Target: MMP Inhibitor Core Step4->Step5

Figure 2: Synthetic workflow for accessing branched sulfonamide cores used in protease inhibitors.

References

  • Palladium-C

    
    -Arylation of Methyl Sulfonamides with Aryl Chlorides 
    
    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Alkylation of Sulfonamides with Trichloroacetimid

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Recent Advances in the Synthesis of Sulfonamides Source: Thieme Connect
  • Transition-Metal-Catalyzed C–H Bond Activation for the Form

    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Sulfonamide Derivatives: Synthesis and Applic

    • Source: Frontier Research Journals
    • URL:[Link]

Sources

solubility of 1-(4-Nitrophenyl)ethane-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Nitrophenyl)ethane-1-sulfonamide , a critical intermediate in the synthesis of bioactive sulfonamide derivatives and potential protease inhibitors. Understanding the solubility of this compound is paramount for optimizing recrystallization yields, designing liquid-liquid extraction protocols, and formulating stable stock solutions for biological assays.

This document moves beyond simple data listing. It integrates thermodynamic modeling , experimental protocols , and predictive solubility parameters to empower researchers to make data-driven decisions in process chemistry.

Physicochemical Characterization

Before addressing solvent interactions, we must establish the fundamental properties of the solute. 1-(4-Nitrophenyl)ethane-1-sulfonamide combines a polar sulfonamide head group (


) with a nitro-aromatic core, introducing competing hydrophilic and lipophilic interactions.
1.1 Structural Analysis & Polarity
  • Chemical Formula:

    
    
    
  • Molecular Weight: 230.24 g/mol

  • Key Functional Groups:

    • Nitro group (

      
      ):  Strong electron-withdrawing group (EWG), increases crystalline lattice energy via 
      
      
      
      stacking potential.
    • Sulfonamide group (

      
      ):  Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).
      
    • Ethyl Linker: Introduces chirality at the

      
      -position and slight lipophilicity compared to benzyl analogs.
      
1.2 Predicted Solubility Parameters

Based on Group Contribution Methods (Fedors/Van Krevelen), the solubility behavior is governed by the high polarity of the sulfonamide moiety.

ParameterValue (Estimated)Implication
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; likely sparingly soluble in water.
H-Bond Donors 2High affinity for protic solvents (Alcohols).
H-Bond Acceptors 4High affinity for polar aprotic solvents (DMSO, DMF).
Topological Polar Surface Area (TPSA) ~98 ŲSuggests limited passive membrane permeability without formulation.

Solubility Profile in Organic Solvents[1][2]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and experimental literature on structurally analogous nitro-sulfonamides (e.g., 4-nitrobenzenesulfonamide).

2.1 Solvent Classifications
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAExcellent (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolGood (20–80 mg/mL)Solvation occurs via Hydrogen Bonding. Solubility increases significantly with temperature (

).
Ketones/Esters Acetone, Ethyl AcetateModerate (5–30 mg/mL)Useful for crystallization. Acetone is often a "good" solvent, while EtOAc acts as an anti-solvent in mixtures.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited H-bonding capability; solubility depends on dispersion forces.
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble (<1 mg/mL)High lattice energy prevents dissolution. Used exclusively as anti-solvents.

Critical Insight: The Nitro group significantly increases the melting point and lattice energy compared to unsubstituted analogs. Consequently, dissolution in non-polar solvents is thermodynamically unfavorable (


).

Thermodynamic Modeling of Solubility

To scale up purification processes, empirical data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility (


, mole fraction) with temperature (

).
3.1 The Modified Apelblat Model


  • 
    :  Empirical model parameters derived from regression analysis.
    
  • 
    :  Absolute temperature (Kelvin).
    
  • Application: Use this equation to predict solubility at unmeasured temperatures (e.g., cooling crystallization curves).

3.2 Thermodynamic Parameters

Using the van't Hoff analysis , we can extract the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for sulfonamides in organic solvents. Heat is required to break the crystal lattice.
    
    • Implication: Solubility increases as temperature rises.

  • Entropy of Solution (

    
    ):  Positive, reflecting the disordering of the crystal lattice upon dissolution.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Process Control: If

      
       is positive, the process is non-spontaneous (saturation requires energy input/heating).
      

Experimental Protocols

As a self-validating system, the following protocols ensure reproducibility.

4.1 Protocol A: Laser Monitoring Observation Technique (High Precision)

This method eliminates human error in detecting the "disappearance" of the solid phase.

Workflow Diagram:

SolubilityProtocol Start Weigh Solute (Excess) Solvent Add Solvent (Known Mass) Start->Solvent Equilibrate Thermostat Mixing (T ± 0.05 K) Solvent->Equilibrate Laser Laser Transmissivity Monitoring Equilibrate->Laser Dissolution Detect Phase Change (Transmissivity Spike) Laser->Dissolution Heating Calc Calculate Mole Fraction (x) Dissolution->Calc Calc->Equilibrate Next Temp Point

Figure 1: Laser Dynamic Method for solubility determination. The laser detects the precise moment the final crystal dissolves.

4.2 Protocol B: Isothermal Shake-Flask Method (Standard)
  • Preparation: Add excess 1-(4-Nitrophenyl)ethane-1-sulfonamide to 10 mL of solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Separation: Stop agitation and allow settling (2–4 hours). Filter supernatant using a 0.22

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crashing out).
  • Quantification: Dilute filtrate and analyze via HPLC (UV detection at

    
     nm).
    

Process Applications: Crystallization Strategy

The solubility differential between solvents is the basis for purification. For 1-(4-Nitrophenyl)ethane-1-sulfonamide, a Cooling Anti-Solvent Crystallization is recommended.

Recommended Solvent System:

  • Solvent: Ethanol or Acetone (High solubility at high

    
    ).
    
  • Anti-Solvent: Water or Hexane (Low solubility).

Workflow:

  • Dissolve crude solid in minimal hot Ethanol (

    
    C).
    
  • Slowly add Water (anti-solvent) until slight turbidity persists.

  • Cool gradually to

    
    C at a rate of 
    
    
    
    C/hour.
  • Result: High purity crystals with defined morphology.

Crystallization Crude Crude Mixture Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolv Add Water (Dropwise) Filter->AntiSolv Nucleation Nucleation Onset AntiSolv->Nucleation Cooling Controlled Cooling (10°C/hr) Nucleation->Cooling Harvest Filtration & Drying Cooling->Harvest

Figure 2: Optimization of Cooling Anti-Solvent Crystallization for Sulfonamide purification.

References

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link

  • Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Link

  • Sha, F., et al. (2021). Solubility and thermodynamic analysis of sulfonamide derivatives in different pure solvents. Journal of Molecular Liquids.
  • PubChem Database. (2023). Compound Summary: 4-Nitrobenzenesulfonamide (Analogous Structure Data). Link

  • BenchChem. (2023). 2-(4-nitrophenyl)ethanesulfonic acid Properties and Synthesis. Link

An In-depth Technical Guide to 2-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This technical guide addresses the synthesis, characterization, and potential utility of 2-(4-Nitrophenyl)ethane-1-sulfonamide. It is important to note that while this compound is structurally straightforward, it is not extensively documented in publicly available literature. Therefore, this guide has been constructed by leveraging established principles of organic synthesis, spectroscopic data from closely related analogues, and the well-documented chemistry of the sulfonamide and nitroaromatic functional groups. The protocols and data presented herein represent a robust, scientifically-grounded framework for researchers investigating this and similar molecules.

Core Compound Identity and Physicochemical Properties

2-(4-Nitrophenyl)ethane-1-sulfonamide is an organic compound featuring a 4-nitrophenyl group connected via an ethyl bridge to a sulfonamide moiety. The presence of the electron-withdrawing nitro group and the polar sulfonamide group dictates its chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number Not assignedN/A
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.24 g/mol [1]
IUPAC Name 2-(4-nitrophenyl)ethanesulfonamide[1]
SMILES C1=CC(=CC=C1CCS(=O)(=O)N)[O-][1]
Predicted XlogP 0.8[1]
Precursor CAS Number 80259-15-0 (2-(4-nitrophenyl)ethanesulfonyl Chloride)[2]

Synthesis and Purification Workflow

The most direct and reliable route to synthesize 2-(4-nitrophenyl)ethane-1-sulfonamide is via the reaction of its corresponding sulfonyl chloride precursor with ammonia. This is a standard and high-yielding method for the preparation of primary sulfonamides.[3][4]

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)ethane-1-sulfonamide

Causality: This protocol utilizes the highly reactive electrophilic sulfur atom in 2-(4-nitrophenyl)ethanesulfonyl chloride, which is readily attacked by the nucleophilic ammonia. The use of an excess of aqueous ammonia serves both as the reactant and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reagent Preparation: In a well-ventilated fume hood, place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.

  • Reaction Initiation: To the flask, add 2.49 g (10 mmol) of 2-(4-nitrophenyl)ethanesulfonyl chloride (CAS: 80259-15-0)[2].

  • Ammonia Addition: While stirring vigorously, slowly add 20 mL of concentrated aqueous ammonia (28-30%) dropwise via a dropping funnel. The addition should be controlled to keep the internal temperature below 10 °C.

    • Scientist's Insight: Maintaining a low temperature is critical to minimize side reactions and potential degradation of the nitro-containing aromatic ring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

  • Product Isolation: Upon completion, a precipitate of the crude sulfonamide should form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any residual ammonia and ammonium chloride.

  • Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-(4-nitrophenyl)ethanesulfonyl chloride (CAS: 80259-15-0) B Add excess aq. NH3 (0-10 °C -> RT, 2-3h) A->B C Precipitation & Filtration B->C Reaction Mixture D Wash with cold H2O C->D E Recrystallization (Ethanol) D->E Crude Product F 2-(4-Nitrophenyl)ethane-1-sulfonamide E->F Purified Crystals MOA cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthetase PABA->Enzyme Sulfonamide 2-(4-Nitrophenyl)ethane- 1-sulfonamide Sulfonamide->Enzyme Competitive Inhibition DHF Dihydrofolic Acid (DHF) Enzyme->DHF Normal Reaction Pteridine Pteridine Precursor Pteridine->Enzyme THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA/RNA) THF->Nucleotides Bacterial Growth Bacterial Growth Nucleotides->Bacterial Growth

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound should be handled with care, assuming it possesses the hazards characteristic of both nitroaromatic compounds and sulfonamides.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. [5]Avoid creating dust. Wash hands thoroughly after handling. [6]* Toxicological Profile:

    • Nitroaromatic Compounds: These are often toxic and can be absorbed through the skin. They are treated as potential mutagens and carcinogens. [7] * Sulfonamides: Can cause allergic reactions in sensitive individuals (sulfa allergy). [8]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases. [6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a comprehensive starting point for any researcher interested in the synthesis and application of 2-(4-nitrophenyl)ethane-1-sulfonamide. The provided protocols and predictive data are designed to be a self-validating system, enabling a skilled researcher to produce and characterize this compound with a high degree of confidence.

References

  • Pharmaffiliates. N-Methyl-2-(4-nitrophenyl)ethane-1-sulfonamide. [Link]

  • Pharmaffiliates. 2-(4-Nitrophenyl)ethane-1-sulfonic Acid. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information (ESI) Table of Contents. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Sheat, M. A., et al. Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. [Link]

  • The Royal Society of Chemistry. Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. [Link]

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. [Link]

  • PubChem. 2-(4-nitrophenyl)ethanesulfonyl Chloride. [Link]

  • PubChemLite. 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S). [Link]

  • Lee, H. W., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A. [Link]

  • SpectraBase. 2-ethyl-N-(4-nitrophenyl)butanamide. [Link]

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Methodological & Application

Application Notes and Protocols for 1-(4-Nitrophenyl)ethane-1-sulfonamide: A Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of 1-(4-Nitrophenyl)ethane-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a nitrophenyl moiety into a molecule can also confer significant biological effects, with nitroaromatic compounds being explored for their antimicrobial and anticancer potential.[3][4] The title compound, 1-(4-Nitrophenyl)ethane-1-sulfonamide, synergistically combines these two pharmacophores, presenting a compelling subject for investigation in drug discovery and chemical biology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 1-(4-Nitrophenyl)ethane-1-sulfonamide. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for further exploration of this promising research chemical.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(4-Nitrophenyl)ethane-1-sulfonamide is fundamental for its application in research. The table below summarizes key computed and expected properties.

PropertyValue (Predicted/Typical)Source/Justification
Molecular Formula C₈H₁₀N₂O₄SBased on structure
Molecular Weight 230.24 g/mol Calculated
Appearance Pale yellow to white solidTypical for nitrophenyl compounds
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.General solubility of sulfonamides
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.20 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 7.25 (s, 2H, -SO₂NH₂), 4.85 (q, J=7.2 Hz, 1H), 1.60 (d, J=7.2 Hz, 3H)Predicted based on analogous structures[5]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 149.5, 147.0, 128.0 (2C), 124.0 (2C), 55.0, 22.5Predicted based on analogous structures[5]
IR (KBr, cm⁻¹) ~3350, 3250 (N-H), ~1520, 1350 (NO₂), ~1330, 1150 (SO₂)Characteristic absorbances for functional groups[6]
Mass Spectrometry (ESI-MS) m/z 231.04 [M+H]⁺, 253.02 [M+Na]⁺Predicted based on molecular weight

Synthesis and Characterization: A Detailed Protocol

The synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide can be achieved through a two-step process involving the preparation of the key intermediate, 1-(4-nitrophenyl)ethan-1-amine, followed by its reaction with a sulfonating agent.

Part 1: Synthesis of 1-(4-Nitrophenyl)ethan-1-amine

This intermediate can be synthesized via the reduction of 1-(4-nitrophenyl)ethan-1-one oxime or through other established methods for the synthesis of chiral amines. For research purposes, it is often more practical to procure this starting material from a commercial supplier.

Part 2: Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide

This protocol describes the reaction of 1-(4-nitrophenyl)ethan-1-amine with sulfamoyl chloride, a common method for the preparation of primary sulfonamides.

Materials:

  • 1-(4-Nitrophenyl)ethan-1-amine

  • Sulfamoyl chloride (or freshly generated from chlorosulfonyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

  • Addition of Sulfamoylating Agent: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(4-Nitrophenyl)ethane-1-sulfonamide as a solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectral data are provided in the physicochemical properties table.

Application Notes: Exploring the Biological Potential

The unique structural features of 1-(4-Nitrophenyl)ethane-1-sulfonamide suggest its potential as a valuable tool in several areas of biomedical research.

As a Potential Anticancer Agent

The sulfonamide moiety is present in numerous anticancer drugs, and nitroaromatic compounds have also demonstrated cytotoxic effects against cancer cell lines.[7][8] Therefore, 1-(4-Nitrophenyl)ethane-1-sulfonamide is a prime candidate for screening as a potential anticancer agent.

Experimental Rationale: The initial assessment of anticancer activity typically involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 1-(4-Nitrophenyl)ethane-1-sulfonamide against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(4-Nitrophenyl)ethane-1-sulfonamide (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Nitrophenyl)ethane-1-sulfonamide from the stock solution in a complete medium. Add 100 µL of these dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of 1-(4-Nitrophenyl)ethane-1-sulfonamide B->C D Add compound to wells C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

As a Potential Antibacterial Agent

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be clinically relevant.[9] The presence of the nitro group can also enhance antibacterial activity.[3] Thus, 1-(4-Nitrophenyl)ethane-1-sulfonamide warrants investigation for its antibacterial properties.

Experimental Rationale: The antibacterial activity can be initially screened using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method to quantify its potency.

Protocol 2: Antibacterial Activity Screening (Disk Diffusion and Broth Microdilution)

Part A: Disk Diffusion Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 1-(4-Nitrophenyl)ethane-1-sulfonamide solution of known concentration

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks

  • Sterile swabs

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place the paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

Part B: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 1-(4-Nitrophenyl)ethane-1-sulfonamide solution

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Screening

G cluster_0 Disk Diffusion (Qualitative) cluster_1 Broth Microdilution (Quantitative) A Prepare bacterial inoculum B Inoculate MHA plate A->B C Apply compound-impregnated disks B->C D Incubate and measure zone of inhibition C->D E Prepare serial dilutions in 96-well plate F Inoculate with standardized bacteria E->F G Incubate for 16-20h F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for assessing antibacterial activity.

As a Potential Carbonic Anhydrase Inhibitor

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including glaucoma, epilepsy, and cancer.[10][11] The structural similarity of 1-(4-Nitrophenyl)ethane-1-sulfonamide to known CA inhibitors makes it a candidate for evaluation against this enzyme family.

Experimental Rationale: The inhibitory activity against CAs is typically determined using a stopped-flow CO₂ hydrase assay, which measures the enzyme's catalytic activity in the presence of the inhibitor.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibition constants (Kᵢ) of 1-(4-Nitrophenyl)ethane-1-sulfonamide against various CA isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 1-(4-Nitrophenyl)ethane-1-sulfonamide

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and various concentrations of the test compound in the appropriate buffer.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates are determined by following the change in absorbance of the pH indicator as the reaction proceeds.

  • Data Acquisition: The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water, and the change in absorbance is recorded over time.

  • Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ values are then calculated using the Cheng-Prusoff equation.[12]

Logical Relationship for CA Inhibition

G Compound 1-(4-Nitrophenyl)ethane-1-sulfonamide Inhibition Inhibition of Catalytic Activity Compound->Inhibition CA Carbonic Anhydrase (e.g., hCA II, IX) CA->Inhibition Therapeutic Potential Therapeutic Applications (e.g., Anticancer, Antiglaucoma) Inhibition->Therapeutic

Caption: Potential mechanism of action via carbonic anhydrase inhibition.

Conclusion and Future Directions

1-(4-Nitrophenyl)ethane-1-sulfonamide represents a research chemical with significant potential for exploration in drug discovery. Its synthesis is accessible through established chemical methodologies, and its structural motifs suggest a range of possible biological activities. The protocols provided in this guide offer a robust framework for investigating its anticancer, antibacterial, and carbonic anhydrase inhibitory properties. Further studies could involve elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy in in vivo models.

References

  • Ghorab, M. M., et al. (2019). Sulfonamides: A patent review (2013-2018).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Al-Sughayer, M. A., et al. (2011).
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Briganti, F., et al. (1997). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4-diamino-s-triazine moieties with potent topical antiglaucoma action. Journal of Medicinal Chemistry, 40(8), 1130-1138.
  • Poulsen, S. A. (2010). Sulfonamides as anticancer agents. Current Medicinal Chemistry, 17(13), 1265-1285.
  • Ilies, M., & Supuran, C. T. (2015). Inhibitors of carbonic anhydrase for the treatment of cancer. Metabolic inhibitors in cancer therapy, 207-233.
  • Ahmad, S., & Farrukh, M. A. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. J. Chem. Soc. Pak, 35(2), 356-360.
  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 19.
  • Isik, K., et al. (2006). Antimicrobial activity of some sulfonamide derivatives on some Nocardia species and isolates.
  • Al-Hourani, B. J., et al. (2011). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Iranian Journal of Pharmaceutical Research: IJPR, 10(4), 779.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: N-(4-sulfamoyl-phenyl-thiocarbamoyl)-sulfanilamides as topical intraocular pressure-lowering agents with long-lasting effects. Journal of Medicinal Chemistry, 43(20), 3677-3683.
  • Ghorab, M. M., et al. (2016). Novel sulfonamides as potential anticancer agents. European Journal of Medicinal Chemistry, 124, 410-421.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Wouters, J., et al. (2005). Design, synthesis, and biological evaluation of novel sulfonamides as carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 48(22), 7044-7051.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry. Bioorganic & Medicinal Chemistry, 15(13), 4336-4350.
  • Ferreira, I., et al. (2009). Sulfonamides as carbonic anhydrase inhibitors: a review. Current Enzyme Inhibition, 5(1), 33-55.
  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1, 2, 4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: a patent review (2007–2011).
  • Said, M. A., et al. (2016). Synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1145-1158.
  • Mastrolorenzo, A., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the human cytosolic isozymes I and II and transmembrane isozyme IX with sulfonamides incorporating 1, 3, 5-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 15(10), 2639-2644.
  • Dudutienė, V., et al. (2013). Carbonic anhydrase inhibitors. Benzenesulfonamides incorporating 1, 3, 5-triazine moieties inhibit human tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1565-1574.
  • Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183.
  • Ghorab, M. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(3), 772.
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  • Adeniyi, A. A., et al. (2025). Synthesis and characterization of (E)-N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Indian Journal of Chemistry, 64(2), 213-224.
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Application Note: Advanced In Vitro Evaluation of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the in vitro characterization of 1-(4-Nitrophenyl)ethane-1-sulfonamide (referred to herein as NPES ). As a structural hybrid containing a primary sulfonamide moiety (a pharmacophore classically associated with Carbonic Anhydrase inhibition) and a para-nitro group (a potential hypoxia-activated trigger), NPES requires a specialized screening workflow.

Unlike generic cytotoxic screening, this protocol emphasizes differential cytotoxicity (Normoxia vs. Hypoxia) and target engagement (Carbonic Anhydrase IX/XII) to validate its potential as a tumor-microenvironment-specific agent.

Scientific Rationale & Mechanism of Action

The Sulfonamide Pharmacophore

Primary sulfonamides (


) are zinc-binding groups. In oncology, they are primarily designed to inhibit Carbonic Anhydrase (CA) IX and XII , transmembrane isozymes overexpressed in hypoxic tumors to regulate pH. Inhibition leads to intracellular acidification and reduced invasiveness.
The Nitro-Reduction Hypothesis

The para-nitro moiety (


) on the phenyl ring suggests a potential bioactivation mechanism. In hypoxic environments (common in solid tumors), nitro groups can be enzymatically reduced by nitroreductases to hydroxylamines or amines. This reduction often increases cytotoxicity selectively in cancer cells, sparing oxygenated normal tissue.
Signal Transduction Pathway

The following diagram illustrates the dual-mechanism potential of NPES: CA-IX inhibition leading to pH disruption and Hypoxia-induced bioactivation.

NPES_Mechanism NPES NPES (Parent Compound) Nitroreductase Nitroreductase Enzymes NPES->Nitroreductase Substrate CAIX Carbonic Anhydrase IX (Zinc Active Site) NPES->CAIX Inhibits (Sulfonamide binding) Hypoxia Hypoxic Microenvironment (Low O2) Hypoxia->Nitroreductase Upregulates ReducedMetabolite Reduced Metabolite (Amine/Hydroxylamine) Nitroreductase->ReducedMetabolite Reduction DNA_Damage DNA Adducts / Cytotoxicity ReducedMetabolite->DNA_Damage Covalent Binding pH_Collapse Intracellular Acidification CAIX->pH_Collapse Loss of pH regulation Apoptosis Apoptosis / Cell Death pH_Collapse->Apoptosis DNA_Damage->Apoptosis

Figure 1: Dual mechanism of action for NPES involving Carbonic Anhydrase inhibition and Hypoxia-selective bioactivation.

Compound Preparation & Quality Control

Critical Warning: Sulfonamides can precipitate in aqueous media if not handled correctly. The nitro group adds lipophilicity, requiring strict DMSO management.

Solubilization Protocol
  • Stock Solution (100 mM): Weigh NPES powder and dissolve in sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • QC Check: Solution must be clear yellow (due to the nitro group). Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock 1:1000 in culture medium immediately prior to use to achieve a final DMSO concentration of

    
    .
    

Experimental Protocols

Protocol A: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Objective: To determine if NPES acts as a hypoxia-activated prodrug.

Materials:

  • Cell Lines: A549 (Lung), MDA-MB-231 (Breast), MCF-10A (Normal control).

  • Hypoxia Chamber: Set to 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .
  • Assay: SRB (Sulforhodamine B) or MTT.

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with serial dilutions of NPES (0.1 µM to 100 µM).

    • Set A: Incubate in Normoxia (21%

      
      ) for 72h.
      
    • Set B: Incubate in Hypoxia (1%

      
      ) for 72h.
      
  • Fixation (SRB): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash, dry, and stain with 0.4% SRB. Solubilize dye with 10 mM Tris base.

  • Readout: Measure Absorbance at 570 nm.

Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • Interpretation: An HCR > 2.0 indicates significant hypoxia selectivity (prodrug effect).

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To verify the sulfonamide moiety engages the target enzyme.

Methodology (Stopped-Flow Kinetics):

  • Enzyme: Recombinant Human CA-IX and CA-II (off-target control).

  • Substrate: 4-Nitrophenyl acetate (colorimetric) or

    
     hydration monitoring (indicator method).
    
  • Reaction:

    • Incubate enzyme + NPES (various concentrations) for 15 mins at 25°C.

    • Add substrate.

    • Monitor the initial rate of hydrolysis/hydration.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: To assess if NPES induces G1 arrest (common for sulfonamides) or S/G2 arrest (DNA damage from nitro-reduction).

Procedure:

  • Treatment: Treat A549 cells with NPES at

    
     concentration for 24h.
    
  • Harvesting: Trypsinize and wash with PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise) while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Incubation: 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

Data Presentation & Visualization

Experimental Workflow

Workflow cluster_conditions Incubation Conditions Stock NPES Stock (100mM DMSO) Dilution Serial Dilution (Media) Stock->Dilution Normoxia Normoxia (21% O2) Dilution->Normoxia Hypoxia Hypoxia (1% O2) Dilution->Hypoxia Assays Readouts: 1. SRB (Viability) 2. Flow Cytometry Normoxia->Assays Hypoxia->Assays Analysis Calculate HCR & Cell Cycle Dist. Assays->Analysis

Figure 2: Parallel screening workflow for determining hypoxia selectivity.

Expected Data Template

Researchers should tabulate results as follows to facilitate comparison with standard inhibitors (e.g., Acetazolamide).

Cell LineConditionIC50 (µM)HCR (Norm/Hyp)CA-IX Expression
A549 Normoxia45.2 ± 3.1-Moderate
A549 Hypoxia12.5 ± 1.53.6 High
MCF-10A Normoxia>100-Low
MCF-10A Hypoxia>1001.0Low

Note: Data above is illustrative. High HCR in A549 suggests the compound is effective specifically in the hypoxic cancer environment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Gedye, C., et al. (2014). Carbonic anhydrase IX expression in renal cell carcinoma: implications for prognosis and therapy. Expert Review of Anticancer Therapy, 14(4), 431-442. Link

Application Note: Protocol for Recrystallization of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the purification protocol for 1-(4-Nitrophenyl)ethane-1-sulfonamide , a benzylic sulfonamide intermediate often utilized in the synthesis of bioactive small molecules.[1][2][3]

The Challenge: Unlike aryl sulfonamides (where the sulfur is directly attached to the aromatic ring), benzylic sulfonamides possess a sulfonamide group attached to an sp³ hybridized carbon adjacent to the aromatic ring. This structural feature introduces specific stability and solubility considerations:

  • Acidity: The

    
    -proton (benzylic) is relatively acidic due to the electron-withdrawing nature of both the nitro group and the sulfonyl moiety.
    
  • Thermal Stability: While generally stable, benzylic sulfonyl compounds can undergo desulfonylation or elimination under extreme basic or thermal stress.[3]

  • Impurity Profile: Common impurities from synthesis (e.g., Strecker-type reactions or sulfonation of ethylbenzene derivatives) include inorganic salts, unreacted sulfonyl chlorides, and hydrolysis products (sulfonic acids).[3]

The Solution: This protocol employs a solvent-antisolvent recrystallization strategy.[2][3][4][5] We prioritize a binary solvent system (Ethanol/Water) due to its ability to solubilize the organic sulfonamide at high temperatures while rejecting inorganic salts (which remain dissolved in the water-rich mother liquor or are filtered off if insoluble in hot ethanol) and more polar sulfonic acid byproducts.[3]

Pre-Formulation: Solubility Profiling (Method Development)[1][3]

Before scaling up, the solubility profile must be validated. This "Self-Validating" step ensures the chosen solvent system is appropriate for the specific crude batch, which may vary in impurity content.

Solvent Screening Logic

The "Like Dissolves Like" principle is refined here using dielectric constants (


) and Hansen Solubility Parameters.[3]
Solvent SystemRoleRationaleSuitability
Ethanol (95%) Primary SolventDissolves sulfonamide via H-bonding; moderate polarity (

).[1][2][3]
High (Preferred)
Water Anti-solventHigh polarity (

); drastically reduces solubility of organic sulfonamide upon cooling.[1][3]
High
Ethyl Acetate Primary SolventGood for highly lipophilic impurities; may not dissolve polar salts.[2][3]Moderate
Hexane/Heptane Anti-solventNon-polar; induces precipitation but risks "oiling out" (liquid-liquid phase separation).[1][2][3]Low (Risk of oiling)
The "Test Tube" Validation

Perform this with 100 mg of crude material.

  • Place 100 mg of crude solid in a test tube.

  • Add Ethanol dropwise with heating (water bath, 60°C) until dissolved.

    • If >5 mL is required, the compound is too insoluble; switch to Acetone/Water.

  • Once dissolved, add Water dropwise until persistent turbidity (cloudiness) appears.[3]

  • Re-heat to clear the solution.[3]

  • Allow to cool to room temperature (RT).

    • Success: Crystals form.[2][3][4][6][7][8][9][10]

    • Failure:[1] Oiling out (solution turns milky/oily droplets).[2][3] Remedy: Add more ethanol.[2][3]

Detailed Recrystallization Protocol

Scale: 10 g Crude Input (Scalable to 1 kg) Expected Yield: 75–85% Time Required: 4–6 Hours

Phase 1: Dissolution and Hot Filtration

Objective: Remove insoluble mechanical impurities and inorganic salts.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Preparation: Prepare a mixture of Ethanol:Water (9:1 v/v) . Keep this mixture hot (~60°C) in a separate beaker.

  • Dissolution:

    • Add 10 g of crude 1-(4-Nitrophenyl)ethane-1-sulfonamide to the RBF.

    • Add 40 mL of the hot Ethanol/Water mixture.

    • Heat the mixture to a gentle reflux (approx. 78°C).

    • Observation: If the solid does not completely dissolve after 10 minutes of reflux, add more solvent in 5 mL increments.

    • Note: If small, granular particles remain undissolved while the bulk solid has disappeared, these are likely inorganic salts (e.g., NaCl, NH₄Cl). Do not add excess solvent to dissolve them.[2][3]

  • Hot Filtration (Critical Step):

    • While the solution is still at reflux, filter it through a pre-warmed Buchner funnel or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which leads to yield loss.[4]

Phase 2: Crystallization

Objective: Controlled crystal growth to exclude impurities.

  • Re-saturation (Optional): If the filtrate is very clear and no crystals form upon slight cooling, reheat the filtrate to boiling and add hot Water (anti-solvent) dropwise until a faint, persistent cloudiness is observed. Then add 1-2 mL of Ethanol to clear it again.[1][2][3]

  • Slow Cooling:

    • Remove the flask from the heat source.

    • Place the flask on a cork ring or wood block (insulation) to allow it to cool to Room Temperature (20–25°C) slowly over 1–2 hours.

    • Mechanism:[1][6][8][11][12] Slow cooling promotes the formation of fewer, larger, and purer crystals (Ostwald ripening) rather than rapid precipitation which traps impurities.

  • Final Crystallization:

    • Once at RT, place the flask in an ice-water bath (0–4°C) for 30–60 minutes to maximize yield.

Phase 3: Isolation and Drying

Objective: Isolate pure solid and remove solvent residues.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with cold Ethanol:Water (1:1 mixture, approx. 10–20 mL).

    • Caution: Do not use pure ethanol for washing as it may redissolve the product.

  • Drying:

    • Air dry on the filter for 15 minutes with suction.

    • Transfer to a vacuum oven.[3] Dry at 40–50°C under reduced pressure (-30 inHg) for 4–6 hours.

    • Warning: Do not exceed 60°C. Nitro compounds can be thermally sensitive, and benzylic sulfonamides may degrade.

Process Visualization (Workflow)[1][3]

The following diagram illustrates the critical decision points and flow of the recrystallization process.

RecrystallizationProtocol Start Crude 1-(4-Nitrophenyl) ethane-1-sulfonamide Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add Solvent (5 mL increments) CheckSol->AddSolvent No (Undissolved Bulk) Insolubles Insoluble Particles Present? (Salts/Mechanical) CheckSol->Insolubles Yes (Bulk Dissolved) AddSolvent->Dissolve HotFilter Hot Filtration (Remove Insolubles) Insolubles->HotFilter Yes CloudPoint Add Anti-Solvent (Water) until turbid, then clear w/ EtOH Insolubles->CloudPoint No HotFilter->CloudPoint Cooling Slow Cooling to RT (1-2 Hours) CloudPoint->Cooling IceBath Ice Bath (0-4°C) (30 mins) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH:Water (1:1) Filter->Wash Dry Vacuum Dry (45°C, 4 hrs) Wash->Dry

Caption: Workflow for the purification of 1-(4-Nitrophenyl)ethane-1-sulfonamide, highlighting the critical hot filtration step for salt removal.

Troubleshooting & Optimization (The "Self-Validating" System)

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals.[1][2][3]The temperature is above the melting point of the solvated product, or the solvent mixture is too polar. Remedy: Reheat to dissolve, add slightly more Ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.[2][3]
No Crystallization Solution remains clear at 0°C.Supersaturation not reached.[3] Remedy: Concentrate the solution by rotary evaporation (remove ~20% volume) or add more water (anti-solvent) dropwise.[3] Scratch the glass wall to induce nucleation.
Low Yield (<50%) Product remains in mother liquor.[3]Too much solvent used.[2][3] Remedy: Concentrate the mother liquor and perform a second "crop" crystallization. Note that the second crop is usually less pure.
Colored Impurities Yellow/Brown tint persists.[2][3]Nitro compounds are naturally yellow, but dark tars indicate oxidation. Remedy: Add Activated Charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then Hot Filter.

Characterization & Quality Control

To validate the success of the protocol, the following analytical tests are required:

  • Melting Point (MP):

    • The purified solid should have a sharp melting range (typically within 1–2°C).

    • Note: While specific literature MP for the ethane-1-sulfonamide isomer is sparse (often ~150–170°C for similar nitro-sulfonamides), a sharp range indicates purity.[1][2][3] Broadening indicates solvent inclusion or impurities.[2][3]

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[3]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[3]

    • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorbance).[1][3]

    • Target: >98% Area Under Curve (AUC).[2][3]

  • 1H-NMR (DMSO-d6):

    • Verify the integral ratio of the aromatic protons (4H) to the ethyl group protons (CH-CH3).

    • Check for the disappearance of solvent peaks (Ethanol: triplet at 1.06 ppm, quartet at 3.44 ppm).

Safety Considerations

  • Nitro Compounds: Although generally stable, nitro-aromatics can be energetic.[1][2][3] Avoid heating the dry solid above its melting point or grinding vigorously.

  • Sulfonamides: A known class of allergens.[3] Handle with gloves and use a fume hood to avoid inhalation of dust.

  • Solvents: Ethanol and Ethyl Acetate are flammable.[3] Ensure all heating is done using oil baths or heating mantles; never use an open flame.[3]

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[2][3] (Standard reference for recrystallization techniques and solvent selection). [1][3]

  • Delgado, D. R., et al. (2016).[3] "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química, 45(1), 34-43.[1][2][3] (Validates Ethanol/Water as a premier solvent system for sulfonamides).[3]

  • PubChem Database. (2023).[3] "4-Nitrobenzenesulfonamide" (Structural Analog Data). National Center for Biotechnology Information.[2][3] (Used for property estimation of the benzylic analog). [1][3]

  • Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Source for "Hot Filtration" and "Oiling Out" troubleshooting strategies).

Sources

Application Note: HPLC Method for Purity Analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide . Due to the presence of the electron-withdrawing nitro group and the ionizable sulfonamide moiety, this method utilizes a Quality by Design (QbD) approach to optimize resolution between the main analyte, synthetic precursors (e.g., ethylbenzene derivatives), and potential degradation products (e.g., sulfonic acids). The method employs a C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shapes and reproducible retention times.

Introduction & Compound Properties[1][2][3][4][5][6]

1-(4-Nitrophenyl)ethane-1-sulfonamide is a critical intermediate often found in the synthesis of bioactive sulfonamide drugs and carbonic anhydrase inhibitors.[1] Its structure features a chiral center at the benzylic position, a polar sulfonamide group, and a nitro-aromatic core.

Critical Quality Attributes (CQAs)
  • Chemical Purity: Must differentiate between the target sulfonamide and the des-nitro or hydrolyzed impurities.

  • Safety: Nitro-aromatic compounds are often flagged as potential genotoxic impurities (GTIs); therefore, the method must have high sensitivity (Limit of Quantitation < 0.05%).

  • Physicochemical Context:

    • pKa: The sulfonamide group (-SO₂NH₂) typically has a pKa of ~10.0–10.5.

    • UV Absorbance: The 4-nitrophenyl chromophore exhibits strong absorbance at 254 nm and 270 nm .[1]

Method Development Strategy

The development of this method follows a logical decision tree based on the analyte's chemistry.

Stationary Phase Selection

While Phenyl-Hexyl columns offer unique selectivity for nitro-aromatics via


 interactions, a high-purity C18 (Octadecyl)  column is selected as the primary column for its robustness, availability, and ability to separate the lipophilic ethyl linkage.
Mobile Phase Chemistry
  • Buffer Selection: To prevent peak tailing caused by secondary silanol interactions and to keep the sulfonamide moiety in its neutral state, an acidic pH is required. 0.1% Phosphoric Acid (pH ~2.1) or Phosphate Buffer (pH 3.0) is recommended.[1]

  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks for nitro-aromatics.[1]

Visualization of Method Logic

MethodStrategy Analyte Analyte: 1-(4-Nitrophenyl)ethane-1-sulfonamide Properties Properties: Polar Sulfonamide + Non-polar Ethyl + Nitro Group Analyte->Properties Selection Stationary Phase Selection Properties->Selection MP_Decision Mobile Phase pH Strategy Properties->MP_Decision C18 C18 Column (Hydrophobic Retention) Selection->C18 Primary Choice Phenyl Phenyl-Hexyl (Alternative: pi-pi selectivity) Selection->Phenyl Orthogonal Check Acidic Acidic pH (2.0 - 3.0) Suppresses -SO2NH ionization MP_Decision->Acidic Recommended Neutral Neutral pH (Risk of peak tailing) MP_Decision->Neutral Avoid Acidic->C18 Combined System

Figure 1: Decision tree for selecting chromatographic conditions based on analyte physicochemical properties.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area and end-capping reduce tailing.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)Suppresses ionization of acidic impurities.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic backbone.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Injection Volume 5-10 µLAdjusted based on sample concentration.
Detection UV @ 254 nm (Ref 360 nm)Max absorbance for nitro-aromatics.[1]
Run Time 20 MinutesSufficient for gradient and re-equilibration.[1]
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash Step
15.1955Re-equilibration
20.0955End of Run
Sample Preparation Workflow

Important: Nitro compounds can be light-sensitive.[1] Use amber glassware.

  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the substance into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, and dilute to volume with water.

  • Test Solution (0.5 mg/mL): Dilute the Stock Solution 1:1 with Diluent.

  • Filter: Pass through a 0.22 µm PTFE or Nylon syringe filter.[1]

SamplePrep Weigh Weigh 25 mg (Amber Flask) Dissolve Dissolve in 10 mL ACN Weigh->Dissolve Sonicate Sonicate 5 min Dissolve->Sonicate Dilute Dilute to 25 mL (with Water) Sonicate->Dilute Filter Filter 0.22 µm (PTFE) Dilute->Filter Inject Inject HPLC Filter->Inject

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.[1]

System Suitability & Validation Guidelines

To ensure the data is trustworthy (E-E-A-T), the system must meet specific criteria before analyzing samples.

System Suitability Criteria (SST)

Perform 5 replicate injections of the Standard Solution.

ParameterAcceptance Limit
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5,000
Resolution (Rs) > 2.0 (between main peak and nearest impurity)
Validation Parameters (ICH Q2(R1))
  • Specificity: Inject blank diluent, placebo, and known impurities (e.g., 4-nitroethylbenzene). Ensure no interference at the retention time of the main peak (~8-10 min).

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL). Correlation coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       3[3]
      
    • LOQ: S/N ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       10 (Required for impurity reporting).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong.Dissolve sample in Mobile Phase A:B (80:20) instead of pure ACN.[1]
Tailing Peaks Secondary silanol interactions.[1]Ensure pH is < 3.[1]0. Consider a "Base Deactivated" column (e.g., Zorbax Eclipse Plus).[1]
Split Peaks Frit blockage or column void.Reverse flush column (if permitted) or replace guard cartridge.[1]
Ghost Peaks Contaminated water or carryover.[1]Run a "Blank" gradient with no injection.[1] Clean injector needle.[1]

Note on Chirality

This molecule, 1-(4-Nitrophenyl)ethane-1-sulfonamide , contains a chiral center at the C1 position of the ethyl chain.[1]

  • Current Method: This RP-HPLC method is achiral ; it will elute the enantiomers as a single peak (assuming no chiral selector in the mobile phase). It is suitable for chemical purity and assay.[1]

  • Chiral Analysis: If Enantiomeric Excess (ee) is required, a Chiralpak AD-H or OD-H column (Amylose/Cellulose based) using Normal Phase (Hexane/IPA) is recommended.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1] Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design).

  • Agilent Technologies. Separation of Nitro-Aromatics using Phenyl-Hexyl Columns.[1] Application Note. Link

  • PubChem. 4-Nitrobenzenesulfonamide Compound Summary. (Used for structural analogy and pKa estimation).[1] Link[1]

Sources

Application Note: 1-(4-Nitrophenyl)ethane-1-sulfonamide as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic protocols, and application strategies for 1-(4-Nitrophenyl)ethane-1-sulfonamide , a bifunctional benzylic scaffold valuable in medicinal chemistry for the development of chiral sulfonamide inhibitors and bifunctional linkers.

Executive Summary & Molecule Profile

1-(4-Nitrophenyl)ethane-1-sulfonamide represents a high-value "chiral-at-linkage" building block. Unlike standard arylsulfonamides (where sulfur attaches directly to the ring), this scaffold features a benzylic sulfonamide moiety. This structural nuance introduces a chiral center adjacent to the aromatic ring, offering vectors for stereochemical exploration in drug design (e.g., Carbonic Anhydrase or COX-2 inhibition).

The molecule contains two orthogonal reactive handles:[1]

  • The Nitro Group (-NO₂): A masked aniline precursor, allowing for late-stage reduction and subsequent coupling (amide/urea formation).

  • The Primary Sulfonamide (-SO₂NH₂): A classic pharmacophore capable of hydrogen bonding, metal coordination (Zn²⁺ in metalloenzymes), or derivatization into sulfonylureas.

Chemical Profile
PropertySpecification
IUPAC Name 1-(4-Nitrophenyl)ethane-1-sulfonamide
Structure 4-NO₂-C₆H₄-CH(CH₃)-SO₂NH₂
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Chirality Contains 1 stereocenter (C1 of ethyl chain).[2][3][4] Available as racemate or enantiopure (via resolution/asymmetric synthesis).
Key Reactivity Nucleophilic nitrogen (sulfonamide), Electrophilic aromatic substitution (limited), Nitro reduction.

Synthetic Protocols

Note: Benzylic sulfonamides are less common than their aryl counterparts. The following protocols describe the most robust routes to access this specific scaffold from widely available precursors.

Protocol A: Synthesis from 4-Nitroacetophenone (The Sulfinate Route)

This route is preferred for scale-up as it avoids unstable intermediates. It relies on converting the alcohol to a sulfinate salt, a stable solid intermediate.

Reagents Required:

  • 4-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂) or PBr₃

  • Sodium sulfite (Na₂SO₃)

  • Phosphorus pentachloride (PCl₅) or POCl₃

  • Ammonia (NH₃, aq. or gas)

Step-by-Step Methodology:

  • Reduction to Alcohol:

    • Dissolve 4-nitroacetophenone (1.0 eq) in MeOH at 0°C.

    • Slowly add NaBH₄ (1.1 eq). Stir for 2 h.

    • Quench with 1N HCl, extract with EtOAc. Yields 1-(4-nitrophenyl)ethanol .

    • Expert Insight: Keep the temperature low to avoid over-reduction of the nitro group (though NaBH₄ is generally chemoselective).

  • Activation (Halogenation):

    • Treat the alcohol with SOCl₂ (1.5 eq) in DCM at 0°C -> RT.

    • Evaporate volatiles to obtain 1-(1-chloroethyl)-4-nitrobenzene .

    • Note: Benzylic chlorides are unstable; proceed immediately to the next step.

  • Sulfinate Formation (The Critical Step):

    • Dissolve the crude chloride in Ethanol/Water (3:1).

    • Add Na₂SO₃ (2.0 eq) and reflux for 4–6 hours.

    • Cool to precipitate Sodium 1-(4-nitrophenyl)ethanesulfinate . Filter and wash with cold ethanol.

    • Why this works: Sulfite acts as a sulfur-centered nucleophile, displacing the benzylic chloride.

  • Sulfonamide Formation:

    • Option A (One-pot oxidative amination): Treat the sulfinate salt with Chlorine gas (Cl₂) or NCS in DCM to form the sulfonyl chloride, then immediately treat with NH₃.

    • Option B (Via PCl₅): Suspend the dry sulfinate salt in DCM. Add PCl₅ (1.1 eq) to generate the sulfonyl chloride. Cool to 0°C and bubble NH₃ gas or add NH₄OH.

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Divergent Functionalization (The "Building Block" Workflow)

Once the scaffold is in hand, it serves as a branch point for library synthesis.

Path 1: Nitro Reduction (Chemo-selective)

Goal: Generate the aniline without cleaving the benzylic C-S bond.

  • Method: Iron powder (5 eq) + NH₄Cl (5 eq) in Ethanol/Water (4:1) at reflux for 2 h.

  • Avoid: Harsh Pd/C hydrogenolysis at high pressure/temperature, which can occasionally cleave benzylic C-S bonds (desulfonylation).

  • Result: 1-(4-Aminophenyl)ethane-1-sulfonamide.

Path 2: Sulfonamide N-Alkylation

Goal: Create secondary/tertiary sulfonamides.

  • Method: K₂CO₃ (2 eq) in DMF, Alkyl Halide (1.1 eq), 60°C.

  • Expert Insight: The alpha-proton (benzylic) is slightly acidic. Strong bases (NaH, LDA) might cause elimination to the styrene (4-nitrostyrene). Use mild bases (Carbonates) for N-alkylation to avoid elimination side reactions.

Structural & Reactivity Visualization

The following diagram maps the synthetic utility of the scaffold, highlighting the divergent pathways for drug discovery.

G Start 4-Nitroacetophenone Alcohol 1-(4-Nitrophenyl)ethanol Start->Alcohol NaBH4, MeOH Sulfinate Sodium Sulfinate Salt (Stable Intermediate) Alcohol->Sulfinate 1. SOCl2 2. Na2SO3 Core 1-(4-Nitrophenyl)ethane- 1-sulfonamide (THE SCAFFOLD) Sulfinate->Core 1. Cl2/NCS 2. NH3 Aniline 1-(4-Aminophenyl)ethane- 1-sulfonamide Core->Aniline Fe, NH4Cl (Nitro Reduction) N_Funct N-Substituted Sulfonamides Core->N_Funct R-X, K2CO3 (N-Alkylation) Urea Sulfonylureas (Antidiabetic/Diuretic) Aniline->Urea Isocyanates Amide Amide-Linked Inhibitors (Kinase Targeting) Aniline->Amide R-COCl (Amide Coupling)

Caption: Synthetic workflow from commodity starting materials to the core scaffold and its divergent application pathways in medicinal chemistry.

Expert Insights & Troubleshooting

Stereochemistry Control

The C1 position is chiral.

  • Racemic: The protocols above yield the racemate.

  • Enantiopure: To access the (R) or (S) enantiomer, use Ellman’s Sulfinamide chemistry on the starting ketone or perform a Kinetic Resolution of the intermediate alcohol using lipases (e.g., Candida antarctica Lipase B) before converting to the sulfonamide. Alternatively, preparative chiral HPLC of the final sulfonamide is effective due to the compound's polarity.

Stability Warning (Retro-Michael Elimination)

Benzylic sulfonamides possess a leaving group (sulfonamide) at the benzylic position.

  • Risk: Under strongly basic conditions (e.g., NaH, t-BuOK) or high heat (>120°C), the molecule can undergo elimination to form 4-nitrostyrene and SO₂/NH₃.

  • Mitigation: When alkylating the sulfonamide nitrogen, use mild bases like K₂CO₃ or Cs₂CO₃ in DMF/Acetone. Avoid thermodynamic bases.

Solubility

The nitro group and sulfonamide make the molecule relatively polar but crystalline.

  • Solvents: Soluble in DMSO, DMF, Acetone, and hot Ethanol. Poorly soluble in non-polar solvents (Hexane, Toluene).

  • Handling: If the product oils out during synthesis, induce crystallization by triturating with cold Ethanol or Diethyl Ether.

References

  • Direct Sulfonamidation of Benzylic Alcohols

    • Title: Direct Sulfonamidation of Primary and Secondary Benzylic Alcohols Catalyzed by a Boronic Acid/Oxalic Acid System.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis via Tosylhydrazones (Modern Route)

    • Title: Synthesis of sulfonamides from tosylhydrazones (General Procedure A).[5]

    • Source: Amazon Web Services (Supporting Info for Journal of Organic Chemistry).
    • URL:[Link]

  • Benzylic Sulfonamide Reactivity

    • Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.[1]

    • Source: National Science Found
    • URL:[Link]

  • Nitro Group Reduction Protocols

    • Title: Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applic
    • Source: Nbinno.com
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(4-Nitrophenyl)ethane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NPES-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting yield loss and instability in


-benzylic sulfonamide synthesis.

Executive Summary & Diagnostic Workflow

User Problem: Researchers frequently report low yields, "sticky" red oils, or complete conversion to 4-nitrostyrene when synthesizing 1-(4-nitrophenyl)ethane-1-sulfonamide.

Root Cause Analysis: The target molecule contains a sulfonamide group at the benzylic (


) position . This structural motif is uniquely fragile compared to ring-substituted sulfonamides (e.g., tosylates).[1] The electron-withdrawing 4-nitro group combined with the sulfonyl moiety renders the benzylic proton (

) highly acidic (

).[1]

Consequently, the synthesis battles two primary failure modes:

  • 
     Extrusion:  The intermediate sulfonyl chloride is thermally unstable.
    
  • Elimination (Styrene Formation): During amidation, ammonia acts as a base rather than a nucleophile, triggering elimination to 4-nitrostyrene.

Diagnostic Logic Tree

TroubleshootingFlow Start Start: Characterize Crude Product CheckNMR 1H NMR Analysis Start->CheckNMR Styrene Result: Olefinic protons (5.5 - 6.8 ppm) Diagnosis: Elimination (Styrene) CheckNMR->Styrene Olefin signals present StartMat Result: Recovered Alkyl Halide Diagnosis: Failed Sulfonation CheckNMR->StartMat Starting material signals Decomp Result: Complex Aromatic Mixture/Black Tar Diagnosis: Thermal SO2 Extrusion CheckNMR->Decomp Broad aromatic smear Success Result: Doublet (~1.6 ppm) + Quartet (~4.5 ppm) Diagnosis: Target Product CheckNMR->Success Clean aliphatic signals ActionStyrene Fix: Lower Temp (-20°C) Switch to NH3(g) in THF Styrene->ActionStyrene ActionDecomp Fix: Avoid distillation Use fresh SO2 source Decomp->ActionDecomp

Caption: Diagnostic workflow for identifying failure modes based on crude NMR signatures. Blue nodes indicate analysis steps; Red indicates critical failure modes.

Critical Failure Points & Solutions

Issue 1: The "Styrene" Problem (Elimination vs. Substitution)

Symptom: The product smells like plastic/styrene. NMR shows vinylic protons.[1] Mechanism: The reaction with ammonia is a competition between Nucleophilic Acyl Substitution (


-like at Sulfur) and E2 Elimination. The nitro group makes the benzylic proton acidic. If the local concentration of base (

) is high and temperature is uncontrolled, elimination dominates.
ParameterStandard Protocol (High Risk) Optimized Protocol (Low Risk)
Reagent Aqueous Ammonia (

)
Anhydrous

(gas) or 0.5M in Dioxane
Solvent Water/AcetoneDry THF or DCM (Anhydrous)
Temperature

to RT

to

Addition Rapid mixingSlow sparging or dropwise addition

Corrective Action:

  • Switch to Anhydrous Conditions: Water promotes the ionization of the leaving group, favoring elimination pathways and hydrolysis. Use dry THF.[1]

  • Kinetic Control: Conduct the amidation at -20°C . The activation energy for substitution is generally lower than for elimination; low temperatures favor the kinetic product (sulfonamide).

Issue 2: Sulfonyl Chloride Instability

Symptom: The intermediate 1-(4-nitrophenyl)ethanesulfonyl chloride turns into a black oil if left standing or rotary evaporated at


.[1]
Mechanism:  Benzylic sulfonyl chlorides are prone to thermal extrusion of 

, collapsing into the alkyl chloride or coupling products [1].

Corrective Action:

  • Never Distill: Do not attempt to purify the sulfonyl chloride by distillation.

  • Telescoping: Use the crude sulfonyl chloride immediately in the next step.

  • Keep Cold: Maintain the intermediate at

    
     during workup.
    

Validated Synthesis Protocol

This protocol utilizes the Strecker Sulfite Alkylation followed by chlorination, which is superior to direct chlorosulfonation for deactivated rings.

Step 1: Sodium Sulfonate Formation

Reaction:


[1]
  • Dissolve: In a round-bottom flask, dissolve 1-(1-bromoethyl)-4-nitrobenzene (1.0 eq) in a mixture of Ethanol/Water (2:1 v/v).

  • Reagent: Add Sodium Sulfite (

    
    , 1.5 eq).
    
  • Reflux: Heat to reflux for 4–6 hours. The solution should become homogeneous.

  • Workup: Concentrate to dryness.[1] The solid residue contains the sodium sulfonate and inorganic salts.

    • Tip: Recrystallize from saturated brine/ethanol if high purity is needed, but crude is usually acceptable.

Step 2: Activation to Sulfonyl Chloride

Reaction:


[1]
  • Suspend: Suspend the dry sulfonate salt in anhydrous Toluene or DCM.

    • Note: Do not use DMF; it can catalyze decomposition.[1]

  • Chlorination: Cool to

    
    . Add Phosphorus Pentachloride (
    
    
    
    , 1.2 eq) portion-wise.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench/Isolation: Pour onto crushed ice. Extract immediately with DCM (

    
    ).
    
  • Drying: Dry organic layer over

    
     and filter. Do not evaporate to complete dryness  if possible; concentrate to a small volume and use directly.
    
Step 3: Amidation (The Critical Step)

Reaction:


[1]
  • Setup: Place the DCM solution of sulfonyl chloride in a flask under Nitrogen. Cool to -20°C (Ice/Salt or Acetone/Dry Ice).

  • Ammonia Addition:

    • Preferred: Bubble anhydrous

      
       gas slowly through the solution for 15 minutes.
      
    • Alternative: Add a pre-cooled solution of 0.5M Ammonia in Dioxane dropwise.

  • Monitoring: Monitor by TLC (silica, 50% EtOAc/Hexane). The chloride spot (high

    
    ) should disappear; the amide (lower 
    
    
    
    ) appears.
  • Workup: Once complete (usually <30 mins), purge excess

    
     with Nitrogen. Wash with 1M HCl (to remove residual ammonia salts) followed by Brine.
    
  • Purification: Recrystallize from Ethanol/Water.

FAQ: Troubleshooting Specifics

Q: Can I use Chlorosulfonic acid (


) directly on 4-nitroethylbenzene? 
A: No.  The nitro group strongly deactivates the ring. Electrophilic aromatic substitution will be extremely sluggish and will likely occur at the ring position (meta to the ethyl group) rather than the alkyl chain, or result in complex mixtures. The Strecker route (via alkyl halide) is the only regioselective method for 

-sulfonamides [2].

Q: My product is a sticky red oil. How do I solidify it? A: This is likely due to traces of 4-nitrostyrene acting as a plasticizer.[1]

  • Dissolve the oil in minimal boiling Ethanol.

  • Add hot water until just cloudy.

  • Let it cool very slowly to

    
    .
    
  • If it oils out again, scratch the glass with a spatula to induce nucleation.

Q: Why does the sulfonyl chloride smell like sulfur dioxide? A: It is decomposing. Benzylic sulfonyl chlorides are thermally unstable.[1] If you smell


, the extrusion reaction is happening. Cool the sample immediately. If the decomposition is advanced, you must restart from the sulfonate salt step [3].

References

  • King, J. F., & Hillhouse, J. H. (1976). Organic Sulfur Mechanisms. 19. Preparation and reaction of benzylic sulfonyl chlorides. Journal of the American Chemical Society, 98(12), 3575–3582. Link

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Sulfonamides. Retrieved February 19, 2026. Link

  • BenchChem. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Technical Guide. Link (Simulated Authority)

Sources

Technical Support Center: Sulfonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Conditions for Sulfonamide Formation From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Introduction: Beyond the Standard Protocol

Welcome to the technical support module for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine is textbook chemistry (Schotten-Baumann conditions), real-world drug development often presents substrates that defy standard protocols.

This guide addresses the three most common failure modes in medicinal chemistry workflows:

  • Hydrolysis: The sulfonyl chloride decomposes before reacting.

  • Bis-sulfonylation: Primary amines react twice, forming an imide.

  • Steric/Electronic Deactivation: Electron-deficient or hindered amines fail to couple.

Standard Operating Procedures (SOPs)

Module 1: The "First-Pass" Protocol

Use this for unhindered primary/secondary amines and stable sulfonyl chlorides.

Q: What is the most robust starting point for a new sulfonamide coupling?

A: The standard approach uses a non-nucleophilic base in an aprotic solvent.

  • Solvent: Dichloromethane (DCM) is standard. Use THF if solubility is an issue.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can serve as both solvent and base but complicates workup.

  • Stoichiometry: 1.0 equiv Amine : 1.1 equiv Sulfonyl Chloride : 1.5 equiv Base.[1]

Workflow Diagram:

StandardProtocol Start Start: Amine + Solvent (DCM/THF) BaseAdd Add Base (TEA/DIPEA) Cool to 0°C Start->BaseAdd RSO2Cl Add R-SO2-Cl (Dropwise) BaseAdd->RSO2Cl Monitor Monitor (TLC/LCMS) Warm to RT RSO2Cl->Monitor Quench Quench (1M HCl or NaHCO3) Monitor->Quench Complete Isolate Isolate (Org. Layer) Quench->Isolate

Caption: Standard Schotten-Baumann workflow for sulfonamide formation.

Critical Troubleshooting: Common Failure Modes

Module 2: Bis-Sulfonylation of Primary Amines

Q: I am reacting a primary amine, but I see a significant impurity with Mass = M + (R-SO2). Why?

A: You are observing bis-sulfonylation .[2] The product (


) is often more acidic (

) than the starting amine. In the presence of excess base, the sulfonamide deprotonates to form an anion (

), which is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.[1]

Troubleshooting Protocol:

  • Stoichiometry Inversion: Use an excess of amine (1.2–1.5 equiv) relative to the sulfonyl chloride.

  • Base Selection: Switch to a weaker base like Pyridine or 2,6-Lutidine .[1] These are strong enough to scavenge HCl but too weak to deprotonate the resulting sulfonamide.

  • Temperature Control: Maintain the reaction at -10°C to 0°C . The activation energy for the second addition is higher; low temperature kinetically favors the mono-product.

Module 3: The "Disappearing Electrophile" (Hydrolysis)

Q: My sulfonyl chloride is consumed, but no product is formed. LCMS shows the sulfonic acid (


). 

A: Your sulfonyl chloride is hydrolyzing faster than it reacts with the amine. This is common with electron-rich sulfonyl chlorides or when using "wet" solvents.

Corrective Actions:

  • Dry Solvents: Ensure DCM/THF are anhydrous.[1]

  • Alternative Reagent (The Caddick Method): If the chloride is too unstable, convert it to a Pentafluorophenyl (PFP) sulfonate . PFP esters are stable to storage and hydrolysis but react cleanly with amines (aminolysis).

    • Reference: Caddick et al. demonstrated that PFP sulfonates are excellent precursors for sulfonamides, avoiding the instability of chlorides [1].

Advanced Optimization: Difficult Substrates

Module 4: Nucleophilic Catalysis (The DMAP Effect)

Q: My aniline is electron-deficient (or sterically hindered) and refuses to react even at reflux.

A: You need Nucleophilic Catalysis . Standard bases (TEA) only act as proton scavengers. Adding 10-20 mol% 4-Dimethylaminopyridine (DMAP) changes the mechanism entirely. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the parent chloride.

Mechanistic Pathway:

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Inter Reactive Intermediate [R-SO2-DMAP]+ RSO2Cl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (R-SO2-NH-R') Inter->Product Nucleophilic Acyl Substitution Amine Hindered Amine (R'-NH2) Amine->Product Product->DMAP Regenerate Catalyst

Caption: DMAP acts as a nucleophilic transfer catalyst, lowering the activation energy for hindered substrates.

Module 5: Avoiding Sulfonyl Chlorides (Green/Safety)

Q: The sulfonyl chloride is not commercially available or is a sensitizer. Are there alternatives?

A: Yes. Modern catalysis allows for the use of stable precursors.

  • Palladium-Catalyzed Coupling (The Willis Method): You can synthesize sulfonamides directly from Aryl Halides (e.g., Aryl Iodides) using a sulfur dioxide surrogate (DABSO).[3]

    • Protocol: Aryl-I + DABSO + Pd(catalyst)

      
       Sulfinate intermediate. Add Amine + Oxidant (Bleach) 
      
      
      
      Sulfonamide.
    • Benefit: Avoids handling corrosive sulfonyl chlorides entirely [2].

Optimization Data Matrix

Use this decision matrix to select conditions based on your specific failure mode.

ScenarioRecommended SolventRecommended BaseAdditive/CatalystKey Precaution
Standard DCM or THFTEA or DIPEANoneKeep dry; add RSO2Cl slowly.
Bis-sulfonylation DCMPyridine NoneKeep T < 0°C; Excess Amine.
Hindered Amine DCE or TolueneDIPEADMAP (10 mol%) Heat to 60-80°C if needed.
Unstable RSO2Cl THF (Anhydrous)DIPEANoneSwitch to PFP-Esters [1].
No RSO2Cl Avail. iPrOH/EthanolInorganic (K2CO3)Pd-Cat / DABSO Requires Aryl Iodide start mat. [2].

References

  • Caddick, S., et al. (2004). Pentafluorophenyl sulfonates: A new, stable precursor for sulfonamide synthesis. This paper details the use of PFP esters to avoid hydrolysis issues common with chlorides.

    • (Contextual match for PFP sulfonate utility).

  • Willis, M. C., et al. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[3] Describes the coupling of aryl halides, DABSO, and amines.

  • Beilstein Institute. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs.[4][5] Explains the mechanistic superiority of DMAP over Collidine/Pyridine for difficult sulfonylations.

Sources

Technical Support Center: Stability of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1-(4-Nitrophenyl)ethane-1-sulfonamide under acidic conditions. This content is structured for researchers and process chemists requiring actionable data on handling, storage, and reaction compatibility.

Compound ID: 1-(4-Nitrophenyl)ethane-1-sulfonamide Functional Class: Benzylic Primary Sulfonamide / Nitro-aromatic Critical Attribute: Acid Stability & Chemoselectivity

Executive Summary

1-(4-Nitrophenyl)ethane-1-sulfonamide exhibits high stability under standard acidic conditions (e.g., TFA removal of Boc groups, dilute HCl workups) due to the strong electron-withdrawing effect of the para-nitro group. This substituent destabilizes the formation of benzylic carbocations, effectively inhibiting acid-catalyzed


 cleavage of the C-S bond. However, the compound is chemically incompatible with reducing acidic environments  (e.g., metals in acid) and may undergo hydrolysis to the sulfonic acid under extreme thermal stress in concentrated mineral acids.

Module 1: Acid Stability & Reaction Compatibility

Q1: Can I subject this compound to standard acidic deprotection cocktails (e.g., TFA/DCM, HCl/Dioxane)?

Status: Compatible Technical Insight: Yes. The primary sulfonamide moiety (


) is non-basic and resistant to acid-catalyzed hydrolysis at ambient temperatures. Unlike carboxamides, sulfonamides generally require harsh conditions (e.g., 48% HBr reflux) to hydrolyze. Furthermore, the para-nitro group on the phenyl ring deactivates the benzylic position, preventing the C-S bond cleavage that might otherwise occur in electron-rich benzylic systems.
  • Recommended Protocol: Standard Boc-deprotection (20-50% TFA in DCM, 25°C, 1-4 h) is safe.

  • Caution: Avoid adding scavengers that are strong reducing agents (e.g., thiols) if high temperatures are involved, though the risk is minimal in TFA.

Q2: Is the compound stable in "Reducing Acid" conditions (e.g., Fe/HCl, Zn/AcOH, SnCl2/HCl)?

Status: INCOMPATIBLE Technical Insight: No. While the sulfonamide group remains intact, the nitro group (


) is highly susceptible to reduction under these conditions. Treatment with metals (Fe, Zn, Sn) in acidic media will rapidly reduce the nitro group to an aniline (

).
  • Result: Formation of 1-(4-Aminophenyl)ethane-1-sulfonamide.

  • Alternative: If nitro reduction is not desired, avoid metals. If nitro reduction is desired, the sulfonamide group will survive the transformation.

Q3: I see a new peak in LCMS after refluxing in 6M HCl. What is it?

Status: Degradation Detected Technical Insight: Under extreme conditions (refluxing concentrated mineral acid > 100°C), two degradation pathways become kinetically accessible:

  • Hydrolysis: Conversion to 1-(4-Nitrophenyl)ethane-1-sulfonic acid (releasing

    
    ). This is the thermodynamic sink.
    
  • Desulfonylation/Elimination: Although inhibited by the nitro group, thermal forcing can cause the extrusion of

    
     and 
    
    
    
    , potentially yielding 4-nitrostyrene or 1-ethyl-4-nitrobenzene derivatives.

Module 2: Degradation Mechanism & Pathway Analysis[1][2]

The following diagram illustrates the stability thresholds and degradation products based on reaction severity.

StabilityPathway Start 1-(4-Nitrophenyl) ethane-1-sulfonamide Stable STABLE (No Reaction) Start->Stable TFA/DCM (25°C) HCl/Dioxane (25°C) H2SO4 (Dilute, Cold) Amine REDUCTION PRODUCT 1-(4-Aminophenyl) ethane-1-sulfonamide Start->Amine Fe/HCl, Zn/AcOH SnCl2/HCl Sulfonic HYDROLYSIS PRODUCT 1-(4-Nitrophenyl) ethane-1-sulfonic acid Start->Sulfonic 6M HCl (Reflux, >24h) 48% HBr (Reflux) Styrene ELIMINATION PRODUCT 4-Nitrostyrene Start->Styrene Extreme Heat (>150°C) Strong Acid (No Nucleophile)

Figure 1: Chemoselectivity profile of 1-(4-Nitrophenyl)ethane-1-sulfonamide under various acidic regimes.

Module 3: Troubleshooting & Diagnostics

Symptom: Low Mass Balance / Missing Product

Scenario: You performed an acidic workup, and the product is not in the organic layer. Root Cause Analysis:

  • Solubility Misconception: Sulfonamides are weak acids (

    
    ). In basic workups (pH > 10), they deprotonate to form water-soluble anions (
    
    
    
    ).
  • Acidic Workup: In acid (pH < 2), the molecule is neutral. However, if the "ethane" chain is short and the sulfonamide is polar, the compound may have significant water solubility, especially if the organic solvent is not polar enough (e.g., Hexane/Et2O). Corrective Action:

  • Adjust pH: Ensure the aqueous layer during extraction is acidic (pH 3-4) to keep the sulfonamide neutral.

  • Solvent Choice: Use EtOAc or DCM/MeOH (9:1) for extraction. Avoid non-polar solvents.

Symptom: Unexpected "M-17" or "M-64" Peaks in MS

Scenario: LCMS analysis shows fragmentation. Interpretation:

  • M-17 (Loss of NH3): Characteristic of sulfonamides in the gas phase (mass spec artifact), not necessarily solution degradation.

  • M-64 (Loss of SO2): Common fragmentation for sulfonyl compounds.

  • Validation: Check the UV trace (PDA). If the main peak is pure by UV but shows fragmentation in MS source, the compound is stable. If UV shows multiple peaks, solution degradation has occurred.

Module 4: Standard Stability Assay Protocol

Use this protocol to validate the compound's stability in your specific acidic matrix before scaling up.

Objective: Quantify degradation of 1-(4-Nitrophenyl)ethane-1-sulfonamide over 24 hours.

StepActionCritical Parameter
1. Preparation Dissolve 1 mg of compound in 100 µL DMSO.Clear solution required.
2. Acid Spike Dilute to 1 mL with the target acidic solvent (e.g., 1M HCl in MeOH).Final Conc: 1 mg/mL.
3. Incubation Split into two vials: (A) 25°C, (B) 50°C (Stress condition).Seal tightly to prevent evaporation.
4. Sampling Inject 5 µL into HPLC at T=0, T=4h, T=24h.Mobile Phase: H2O/MeCN + 0.1% Formic Acid.
5. Analysis Monitor Area% of parent peak (254 nm).Pass Criteria: >98% recovery.

References

  • Mechanistic Insight: The stability of sulfonamides toward acid hydrolysis is well-documented, typically requiring high temperatures and strong mineral acids for cleavage.

    • Source:Javorskis, T., & Orentas, E. (2017).[1][2] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry.

  • Benzylic Stability: The destabilizing effect of nitro groups on benzylic carbocation form

    
     cleavage) is a fundamental principle of physical organic chemistry.
    
    • Source:Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Nitro Reduction: The incompatibility of nitro groups with metals in acidic media (Bechamp reduction conditions)

    • Source:Org.[1] Synth. 1941, 21, 5. (General reference for Nitro reduction).

Sources

Technical Support: Yield Optimization for 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-4NPES Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing low yields in the synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide . This molecule presents a specific synthetic challenge: the sulfonamide group is attached to a secondary benzylic carbon with a strong electron-withdrawing group (nitro) on the ring.

This electronic environment creates a "perfect storm" for side reactions—specifically elimination (E2) to form 4-nitrostyrene during the initial alkylation step.[1] Standard protocols for primary benzyl halides often fail here.[1] This guide restructures your workflow to prioritize nucleophilic substitution (


)  over elimination and prevents hydrolytic degradation of the sulfonyl chloride intermediate.

Module 1: The Critical Intermediate (Sulfonate Formation)

The Bottleneck: The reaction of 1-(1-bromoethyl)-4-nitrobenzene with sodium sulfite.[1] Symptom: Crude NMR shows olefinic protons (styrene derivatives) or low mass recovery.[1]

Mechanism & Root Cause

The nitro group withdraws electron density, making the benzylic proton (


) significantly more acidic than in unsubstituted ethylbenzene. Sodium sulfite (

) is a strong nucleophile but also a base. If the reaction conditions are too basic or the temperature is too high, the base deprotonates

, leading to bromide expulsion and the formation of 4-nitrostyrene (Elimination).
Protocol Adjustment: The "Buffered Strecker" Method

To fix this, we must favor kinetics (


) over thermodynamics (Elimination).
  • Solvent System: Switch from pure water or 50:50 EtOH/Water to 3:1 Water:Ethanol .[1]

    • Why: Sulfite solubility is critical.[1] High local concentration of sulfite favors substitution.[1] Excess ethanol promotes elimination by solvating the transition state less effectively for the ionic substitution.

  • Stoichiometry: Increase Sodium Sulfite to 1.5 – 2.0 equivalents .

  • Temperature Ramp: Do not reflux immediately.

    • Start at 40°C for 2 hours , then ramp to 70°C only if TLC shows remaining starting material.

  • Phase Transfer Catalyst (Optional): If yield remains <50%, add 5 mol% Tetrabutylammonium iodide (TBAI) . This facilitates the transport of sulfite into the organic phase without requiring high temperatures.

Module 2: Activation (Sulfonyl Chloride Synthesis)

The Bottleneck: Conversion of the sodium sulfonate salt to sulfonyl chloride. Symptom: Product is a gum/oil instead of a solid; IR shows broad -OH bands (sulfonic acid formation).[1]

Protocol Adjustment: Vilsmeier-Haack Activation

Avoid using neat


 or 

if you are seeing "gummy" byproducts. The secondary alkyl chain is sensitive to thermal decomposition.

Recommended Reagent: Thionyl Chloride (


) with DMF Catalysis .
  • Drying: The sodium sulfonate salt from Step 1 must be bone dry . Dry in a vacuum oven at 50°C for 12 hours. Any moisture destroys the chlorinating agent.

  • The "Paste" Method:

    • Suspend the dry sulfonate salt in anhydrous Dichloromethane (DCM) or Toluene (DCM is better for solubility, Toluene allows higher T).

    • Add 2.0 eq Thionyl Chloride .[1]

    • Add 3-5 drops of DMF (Dimethylformamide).[1]

    • Mechanism:[2][3] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone, allowing the reaction to proceed at lower temperatures (refluxing DCM, ~40°C) rather than requiring the harsh heat of toluene reflux.

Module 3: Amination (The Final Step)

The Bottleneck: Reaction of sulfonyl chloride with ammonia. Symptom: Hydrolysis back to sulfonic acid or formation of bis-sulfonamides.[1]

Protocol Adjustment: Anhydrous Amination

Aqueous ammonia (


) often introduces enough water to hydrolyze the highly reactive secondary sulfonyl chloride.
  • Solvent: Anhydrous THF or Dioxane .[1]

  • Reagent: Ammonia gas (

    
    )  bubbled through the solution OR 0.5M Ammonia in Dioxane  (commercial solution).
    
  • Temperature: 0°C to -10°C .

    • Why: The reaction is exothermic. Heat accelerates hydrolysis (with trace moisture) faster than amination.[1]

  • Quench: Do not use acid to quench.[1] Evaporate solvent, redissolve in EtOAc, and wash with water.

Troubleshooting & Logic Flow

G Start Start: 1-(1-bromoethyl)-4-nitrobenzene Step1 Step 1: Sulfite Alkylation (Na2SO3, H2O/EtOH) Start->Step1 Check1 Checkpoint 1: Is 'Styrene' present in NMR? Step1->Check1 Fix1 FIX: Reduce Temp, Increase [Sulfite], Add TBAI Check1->Fix1 Yes (Elimination) Step2 Step 2: Chlorination (SOCl2, cat. DMF) Check1->Step2 No (Clean Substitution) Fix1->Step1 Check2 Checkpoint 2: Broad -OH peak in IR? Step2->Check2 Fix2 FIX: Pre-dry Sulfonate salt, Switch to Anhydrous DCM Check2->Fix2 Yes (Hydrolysis) Step3 Step 3: Amination (NH3 in Dioxane) Check2->Step3 No (Clean Chloride) Fix2->Step2 Final Target: 1-(4-Nitrophenyl) ethane-1-sulfonamide Step3->Final

Caption: Decision tree for optimizing the synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide, highlighting critical failure points at the alkylation and chlorination stages.

Summary Data Table: Optimization Parameters

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanistic Rationale
Step 1 Solvent 1:1 EtOH/Water3:1 Water/EtOH High water content maximizes Sulfite solubility, favoring

over Elimination.[1]
Step 1 Additive NoneTBAI (5 mol%) Phase transfer catalyst stabilizes the transition state for substitution.
Step 2 Reagent

(Neat)

+ DMF (cat.)
Vilsmeier-Haack intermediate allows activation at lower temps, preventing thermal degradation.[1]
Step 3 Reagent

(Aqueous)

in Dioxane/THF
Eliminates water competition; prevents hydrolysis of the reactive sulfonyl chloride.

FAQ: Researcher to Researcher

Q: Can I use chlorosulfonic acid directly on 1-ethyl-4-nitrobenzene to skip the halide step? A: No. While direct chlorosulfonation works for simple aromatics, the nitro group is strongly deactivating, requiring harsh conditions that will likely decompose the alkyl chain.[1] Furthermore, directing effects would be problematic; the ethyl group is ortho/para directing, but the nitro group is meta directing. You would get a complex mixture of isomers that are difficult to separate. The Strecker route via the bromide guarantees the sulfonyl group is exactly where you want it (on the ethyl chain).

Q: My sulfonyl chloride intermediate turns black/tarry upon drying. Why? A: This indicates thermal instability or autocatalytic decomposition by trace acid.[1]

  • Fix: Do not heat the sulfonyl chloride above 40°C during rotary evaporation.

  • Fix: Wash the organic layer with cold saturated Sodium Bicarbonate (

    
    )  before drying to remove trace HCl/Thionyl chloride. The intermediate is more stable in a neutral/slightly basic environment.
    

Q: Why is the melting point of my final product lower than reported? A: This is often due to contamination with the sulfonic acid (hydrolysis product) or 4-nitrostyrene (carried over from Step 1).

  • Purification: Dissolve the crude sulfonamide in 1M NaOH (the sulfonamide proton is acidic,

    
    ). Filter off any insoluble organics (styrene).[1] Then, acidify the filtrate with HCl to precipitate the pure sulfonamide. This "Acid-Base" workup is the most efficient purification method.[1]
    

References

  • Strecker Sulfite Alkylation Mechanism & Optimization

    • Wagner, F. C., & Reid, E. E. (1931).[4] The stability of the carbon-sulfur bond in some aliphatic sulfonic acids. Journal of the American Chemical Society, 53(9), 3407–3413. Link[1]

    • Note: Foundational text establishing the competition between substitution and elimin
  • Synthesis of Nitrobenzyl Sulfonyl Chlorides

    • PrepChem.[1] (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride. Link

    • Note: Provides the baseline stoichiometry for converting nitro-substituted sulfonates to chlorides using , which is adaptable to the ethyl deriv
  • Vilsmeier-Haack Activation (SOCl2 + DMF)

    • Magee, T. A., & Morris, L. S. (1991). A new method for the preparation of sulfonyl chlorides.[5] The Journal of Organic Chemistry, 56(8), 2919-2919.

    • Note: While a general reference, this establishes the catalytic role of DMF in chlorination, crucial for avoiding thermal decomposition in your specific substr
  • General Sulfonamide Synthesis from Sulfonyl Chlorides

    • BenchChem. (2025).[1][6] Structure and Computational Studies of New Sulfonamide Compound. Link[1]

    • Note: Contextualizes the amination conditions and stability of nitro-arom

Sources

preventing decomposition of nitroaromatic sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitroaromatic Sulfonamide Stability

Status: Active Operator: Senior Application Scientist Ticket ID: NAS-STAB-Guide-v1.0

Core Directive & Scope

Welcome to the Nitroaromatic Sulfonamide Technical Support Center. You are accessing this guide because you are working with a compound class defined by two powerful electron-withdrawing groups (EWGs): a nitro group (


)  and a sulfonamide moiety (

)
.

The Central Challenge: The combination of these two groups creates a unique stability paradox. While the sulfonamide bond itself is generally robust, the nitro group sensitizes the molecule to light , and the synergistic electron-withdrawal of both groups makes the aromatic ring highly susceptible to nucleophilic attack (decomposition via substitution) and accidental reduction.

This guide provides self-validating protocols to prevent these specific decomposition pathways.

Module 1: Photostability & Handling

Issue: Sample turns yellow/brown upon storage or exposure to ambient light.

Technical Insight: The Nitro-Nitrite Rearrangement

Nitroaromatics are photo-labile. Upon absorption of UV/Visible light (typically 300–450 nm), the nitro group undergoes a Chapman-like rearrangement to a nitrite ester (


). This intermediate is unstable and cleaves to form phenoxy radicals, leading to complex polymerization (browning) and desulfonation (

extrusion).
Troubleshooting Protocol: Photoprotection Workflow
  • Step 1: Spectral Exclusion.

    • Standard "amber glass" cuts off light <400 nm. However, many nitroaromatics absorb up to 450 nm.

    • Action: Use red-tinted glassware or wrap vessels completely in aluminum foil during synthesis and storage.

  • Step 2: Solid State vs. Solution.

    • Decomposition is 100x faster in solution.

    • Action: Never store these compounds in solution (DMSO/MeOH) for >24 hours unless at -20°C in the dark.

  • Step 3: QC Check.

    • If "yellowing" occurs, dissolve 1 mg in methanol. Run TLC/HPLC.

    • Diagnosis: If a new peak appears at

      
       (loss of oxygen) or 
      
      
      
      (loss of
      
      
      ), photodegradation has occurred.
Visualization: Photodecomposition Pathway

Photodecomposition Nitro Nitroaromatic Sulfonamide Excited Excited State (n -> π*) Nitro->Excited hv (UV/Vis) Nitrite Nitrite Ester (Ar-ONO) Excited->Nitrite Rearrangement Radical Phenoxy/Sulfonyl Radicals Nitrite->Radical Homolysis Decomp Polymerized Tars (Yellow/Brown) Radical->Decomp Coupling

Caption: The photo-induced nitro-to-nitrite rearrangement cascade leading to irreversible degradation.

Module 2: Chemical Stability (Nucleophilic Attack)

Issue: Low yields or unexpected byproducts during synthesis under basic conditions.

Technical Insight: The Trap

The sulfonamide and nitro groups are both meta-directing, strongly deactivating groups. However, if they are situated ortho or para to a leaving group (or even a hydrogen atom in extreme cases), they activate the ring toward Nucleophilic Aromatic Substitution (


) .[1]
  • The Danger: Strong bases (NaOH, KOH) or nucleophilic solvents (amines) can attack the ring, displacing the sulfonamide group entirely or replacing the nitro group.

Troubleshooting Protocol: Base Selection
  • Avoid: Hydroxide bases (

    
    ), alkoxides (
    
    
    
    ), or primary amines in heated reactions.
  • Use: Non-nucleophilic bases.

    • Organic: DIPEA (Hünig's base), DBU (for elimination).

    • Inorganic: Cesium Carbonate (

      
      ) or Potassium Phosphate (
      
      
      
      ).
Data: Stability in Common Solvents
Solvent ClassExampleRisk LevelMechanism of Failure
Protic Methanol, WaterHigh (pH > 8)

displacement of

by solvent.
Nucleophilic Pyridine, Primary AminesCritical Formation of Meisenheimer complexes.
Dipolar Aprotic DMSO, DMFModerate Can accelerate decomposition at T > 80°C.
Inert DCM, THF, TolueneSafe Recommended for storage and reaction.
Visualization: The Vulnerability

SNAr_Risk Substrate Nitro-Sulfonamide (Electron Deficient Ring) Complex Meisenheimer Complex Substrate->Complex Attack on Ring Product_Stable Desired Product (Stable) Substrate->Product_Stable Steric Protection / Non-Nuc Base Nucleophile Strong Nucleophile (OH-, NH2-) Product_Decomp Decomposition (Displaced Group) Complex->Product_Decomp Leaving Group Ejection (Failure Mode)

Caption: Competition between stable reactivity and nucleophilic aromatic substitution (


) decomposition.

Module 3: Preventing Unwanted Reduction

Issue: Mass spec shows peaks at M-30 (Nitroso) or M-2 (Amine) during workup.

Technical Insight

Nitro groups are easily reduced. If your sulfonamide synthesis involves metals (e.g., acid chlorides with iron contamination) or harsh reducing agents, the


 will convert to 

.
Protocol: Chemo-Selective Handling
  • Trace Metal Scavenging: If using transition metal catalysis elsewhere in the molecule, use QuadraPure™ or similar scavengers immediately. Trace Pd or Fe can catalyze nitro reduction over time.

  • Avoid "Transfer Hydrogenation" Conditions:

    • Do not heat nitroaromatics in isopropanol/ethanol with basic alumina or Raney Nickel; this generates

      
       equivalents in situ.
      
  • Workup: Use mild oxidants (dilute bleach) to clean glassware, ensuring no reducing residue remains from previous users.

FAQ: Rapid Response

Q: My compound turned into a black tar during rotary evaporation. Why? A: Thermal instability.[2] Nitroaromatic sulfonamides can undergo autocatalytic thermal decomposition. Never heat the water bath above 40°C. If high-boiling solvents (DMSO/DMF) are used, use a lyophilizer (freeze-dryer) instead of heat.

Q: Can I use LC-MS to quantify the decomposition? A: Yes, but be careful. The high temperature of the ESI source (300°C+) can induce thermal degradation inside the instrument, giving false positives.

  • Validation: Run the sample at a lower source temperature (150°C) and higher flow rate to see if the "impurity" peaks decrease.

Q: Is the sulfonamide bond hydrolyzing at pH 2? A: Unlikely. Sulfonamides are generally stable at pH 2. However, the nitro group deactivates the ring, making the sulfonamide nitrogen less basic and actually more resistant to acid hydrolysis than standard sulfonamides. If you see degradation at pH 2, check for precipitation or ether cleavage, not sulfonamide hydrolysis.

References

  • Photostability Testing of New Drug Substances and Products Q1B , International Council for Harmonisation (ICH). Defines the standard for photostability testing relevant to nitro-compounds.

  • Boreen, A. L., et al. "Photodegradation of pharmaceuticals in the aquatic environment: A review of sulfonamides." Science of the Total Environment, 2003. Details the

    
     extrusion mechanism.
    
    
  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

    
     activation by nitro groups.
    
    
  • Ju, K. S., & Parales, R. E. "Nitroaromatic Compounds: Biological Activity, Toxicity, and Biodegradation." Microbiology and Molecular Biology Reviews, 2010. Discusses the reductive instability of the nitro group.

  • Baumann, M., et al. "Continuous Flow Synthesis of Sulfonamides." Beilstein Journal of Organic Chemistry, 2011. Provides modern protocols for synthesizing these compounds while minimizing thermal decomposition.

Sources

Technical Support Center: Purification of 1-(4-Nitrophenyl)ethane-1-sulfonamide

[1]

Ticket ID: PUR-NPE-SULF-001 Subject: Impurity Removal & Workup Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

1-(4-Nitrophenyl)ethane-1-sulfonamide is a benzylic sulfonamide often synthesized via the reaction of 1-(4-nitrophenyl)ethanesulfonyl chloride with ammonia.[1] Common impurities include the hydrolyzed sulfonic acid (highly water-soluble), unreacted sulfonyl chloride (reactive), and oxidative byproducts (colored tars).

Because primary sulfonamides possess a weak acidity (

reversible deprotonation1

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky oil/gum instead of a solid. How do I fix this "oiling out"?

Diagnosis: This is a common phenomenon caused by eutectic impurity mixtures lowering the melting point, or residual high-boiling solvents (like DMF or pyridine) preventing crystal lattice formation. The "oil" is likely the product supersaturated with impurities.[1]

Corrective Action:

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of warm ethanol.[1] Cool slowly. If oil separates again, vigorously scratch the inner wall of the flask with a glass rod at the oil-solvent interface.[1] This provides nucleation sites.[1]

  • Azeotropic Drying: If water or pyridine is trapped, dissolve the gum in dichloromethane (DCM) and wash with water (to remove pyridine) or brine. Dry over

    
    , filter, and evaporate. The resulting foam often crystallizes easier than the oil.[1]
    
  • Trituration: Add a non-solvent (like diethyl ether or hexanes) to the oil and sonicate. This extracts lipophilic impurities and often forces the sulfonamide to precipitate as a powder.[1]

Q2: I have a persistent yellow/brown color even after recrystallization.

Diagnosis: Nitro-aromatics are inherently yellow, but deep brown/orange indicates oxidative tars or azo-coupling byproducts.[1] These are often high-molecular-weight and sticky.[1]

Corrective Action:

  • Activated Carbon Treatment: During your recrystallization (Protocol B), add 1-3% w/w activated charcoal (e.g., Darco G-60) to the hot dissolved solution. Stir for 5 minutes, then filter through a pre-warmed Celite pad.

    • Caution: Do not add charcoal to a boiling solution; it will foam over.[1] Cool slightly, add, then reheat.

Q3: My yield is low, but the purity is high. Where did the product go?

Diagnosis: You likely lost product in the mother liquor during recrystallization or the pH was not low enough during acid precipitation.[1]

  • pH Check: Sulfonamides precipitate best at pH 1-2.[1] If you stopped at pH 6-7, significant product remains dissolved.[1]

  • Solvent Volume: Using too much solvent during recrystallization keeps the product in solution.[1]

Q4: The melting point is broad ( C range).

Diagnosis: This indicates entrained solvent or inorganic salts (ammonium chloride).

  • Salt Removal: If the crude was just evaporated, it contains

    
    . Wash the solid thoroughly with water before recrystallization.[1] Sulfonamides are generally sparingly soluble in cold water, while salts are highly soluble.
    

Part 2: Core Purification Protocols

Protocol A: The "Rescue" Acid-Base Extraction

Use this as the primary cleanup method for crude mixtures containing >10% impurities.[1]

Principle: The sulfonamide (


11
  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude). Stir until the bulk of the solid dissolves.

    • Note: If a dark oil remains insoluble, this is a non-acidic impurity.

  • Filtration (Critical): Filter the alkaline solution through a glass frit or Celite pad.

    • Filtrate: Contains your Product (as sodium salt) + Sulfonic acid impurities (as sodium salts).

    • Solid/Filter Cake: Discard (contains neutral organics/tars).

  • Precipitation: Cool the filtrate to

    
     in an ice bath. Slowly add 6.0 M HCl  dropwise with vigorous stirring.
    
    • Target pH: 1.0 .

    • The sulfonamide will precipitate as a white/pale yellow solid.[1] The sulfonic acid impurity (highly water-soluble) will remain in the aqueous mother liquor.[1]

  • Isolation: Filter the precipitate, wash with ice-cold water (to remove NaCl and residual acid), and dry.

Protocol B: Recrystallization (Polishing)

Use this after Protocol A to achieve >99% purity.

Recommended Solvent Systems:

  • Ethanol/Water (Most common): Good solubility at boiling, poor at room temp.

  • Ethyl Acetate/Hexane: Good for removing non-polar impurities.[1]

Step-by-Step:

  • Place the dried solid in an Erlenmeyer flask.

  • Add Ethanol (absolute or 95%) just enough to cover the solid. Heat to boiling.

  • Add more Ethanol dropwise only until the solid dissolves.[1]

  • (Optional) Perform Hot Filtration if insoluble particles remain.[2]

  • Remove from heat.[1][2][3] Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to a fridge (

    
    ).
    
  • Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).

Part 3: Impurity Profile & Removal Logic

Impurity TypeChemical NatureRemoval StrategyMechanism
Sulfonyl Chloride PrecursorHydrolysis / WashHydrolyzes to water-soluble sulfonic acid during aqueous workup.[1]
Sulfonic Acid Hydrolysis ProductWater Wash / Acid-BaseHighly water-soluble; stays in filtrate when precipitating sulfonamide with HCl.[1]
Ammonium Salts Byproduct (

)
Water WashHighly water-soluble; removed during initial water wash.[1]
Colored Tars Oxidation/AzoCharcoal / Recryst.[1]Adsorbed by activated carbon; excluded from crystal lattice.[1]
Isomers RegioisomersRecrystallizationDifferent lattice energies allow separation during slow crystallization.[1]

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflowStartCrude 1-(4-Nitrophenyl)ethane-1-sulfonamideDissolveSuspend in 1M NaOHStart->DissolveFilter1Filter Insoluble MatterDissolve->Filter1SolidWasteSolid Residue(Neutral Impurities/Tars)Filter1->SolidWasteInsolublesFiltrate1Filtrate (Basic)Contains Product + Sulfonic AcidFilter1->Filtrate1Soluble SaltAcidifyAcidify with 6M HClto pH 1Filtrate1->AcidifyFilter2Filter PrecipitateAcidify->Filter2LiquidWasteMother Liquor(Sulfonic Acid + Salts)Filter2->LiquidWasteFiltrateCrudeSolidPrecipitated Solid(Semi-Pure)Filter2->CrudeSolidSolidRecrystRecrystallization(EtOH/Water)CrudeSolid->RecrystFinalProductPure CrystallineProductRecryst->FinalProduct

Caption: Logical flow for the purification of benzylic sulfonamides via Acid-Base extraction followed by recrystallization.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from

  • Sheat, M. A., et al. (2011).[4] Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene.[1][4] College of Science, Mosul University.[1][4] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: N-Methyl-1-(4-nitrophenyl)methanesulfonamide.[1][5][6][7] Retrieved from

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.04).[1] Retrieved from

  • Eze, F. U., et al. (2022).[3] Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.[8][9] MDPI Molecules.[1][9] Retrieved from

Technical Support Center: Sulfonamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Welcome to the Sulfonamide Synthesis Support Center

You have reached the advanced troubleshooting logs for sulfonyl-group transfer chemistries. This guide addresses the "hidden" thermodynamics and kinetics that cause yield loss during the reaction of sulfonyl chlorides (


) with amines.

Unlike standard textbook descriptions, this guide focuses on the failure modes : why your reaction produced a bis-sulfonamide, why your sulfonyl chloride hydrolyzed before reacting, and how to achieve chemoselectivity in complex substrates.

Quick Navigation (Common Error Codes)
Error CodeSymptomDiagnosis
ERR_BIS_01 Product Mass = Target + (

)
Bis-sulfonylation : The product reacted with a second equivalent of reagent.
ERR_HYD_02 Low Yield, Polar Spot (

)
Hydrolysis : Water competed with the amine for the electrophile.
ERR_REG_03 Mixture of Products (Amino-Alcohols)Chemoselectivity Failure :

-sulfonylation occurred alongside

-sulfonylation.
Ticket #001: The "Double Mass" Anomaly (Bis-sulfonylation)

User Report:

"I reacted a primary amine with tosyl chloride (1.2 equiv) and triethylamine. NMR shows a mixture of my product and a byproduct with exactly one extra tosyl group. Why is the product reacting again?"

Technical Analysis: This is the most common failure mode when using primary amines. The mechanism is driven by the acidity of the resulting sulfonamide proton (


).
  • Step 1: The amine reacts to form the sulfonamide (

    
    ).
    
  • Step 2: In the presence of base (e.g.,

    
    ), the sulfonamide is deprotonated to form the sulfonamidate anion (
    
    
    
    ).
  • Step 3: This anion is a potent nucleophile and attacks the remaining sulfonyl chloride, forming the bis-sulfonamide (

    
    ).
    

Visualizing the Pathway (Graphviz):

BisSulfonylation Amine Primary Amine (R-NH2) Product Target Sulfonamide (R-NH-SO2Ar) Amine->Product + Ar-SO2Cl (Kinetic) SulfCl Sulfonyl Chloride (Ar-SO2Cl) SulfCl->Product BisProduct Bis-Sulfonamide (R-N(SO2Ar)2) SulfCl->BisProduct Excess Reagent Anion Sulfonamidate Anion (R-N⁻-SO2Ar) Product->Anion + Base (Deprotonation) Anion->BisProduct + Excess Ar-SO2Cl (Thermodynamic Trap)

Caption: The kinetic vs. thermodynamic trap. Once the product forms, excess base converts it into a nucleophile that consumes remaining starting material.

Troubleshooting Protocol:

  • Stoichiometry Control (The "1.05" Rule):

    • Never use a large excess of sulfonyl chloride with primary amines.

    • Recommendation: Use 0.95 to 1.05 equivalents of

      
      . It is better to have unreacted amine (easy to wash away with acid) than bis-sulfonamide (difficult to separate).
      
  • Base Switching:

    • Switch from strong organic bases (

      
      , DIPEA) to weaker inorganic bases or buffers that cannot effectively deprotonate the sulfonamide product.
      
    • Recommended: Sodium bicarbonate (

      
      ) or Sodium acetate (
      
      
      
      ) in a biphasic system (THF/Water).
  • Rescue Protocol (If damage is done):

    • Bis-sulfonamides are essentially "sulfonyl anhydrides." They are unstable to nucleophilic attack.

    • Action: Reflux the crude mixture in ethanol with catalytic NaOH or KOH. The second sulfonyl group is more labile and will hydrolyze back to the mono-sulfonamide [1][2].

Ticket #002: The Vanishing Reagent (Hydrolysis)

User Report:

"I added my sulfonyl chloride to the aqueous amine solution (Schotten-Baumann conditions). The chloride disappeared, but I recovered mostly starting amine and sulfonic acid."

Technical Analysis: Sulfonyl chlorides are moisture-sensitive electrophiles. Their hydrolysis rate is pH-dependent.

  • Acidic/Neutral: Hydrolysis is relatively slow (

    
     attack by water).
    
  • Basic (pH > 10): Hydrolysis is rapid (often via a reactive sulfene intermediate for aliphatic chlorides, or hydroxide attack for aromatics) [3][4].

The Competition:



If your amine is sterically hindered or the pH is too high (generating 

), hydrolysis wins.

Troubleshooting Protocol:

VariableAdjustmentRationale
Temperature Cool to 0°C Hydrolysis has a higher activation energy than aminolysis. Low temp favors the amine reaction.
Phase Transfer Add Acetone/THF In biphasic systems, the sulfonyl chloride stays in the organic phase. Adding a co-solvent helps the amine meet the chloride without exposing the chloride to bulk water.
Order of Addition Reverse It Do not add the chloride to a basic aqueous solution. Dissolve amine in buffer, then add chloride slowly.
Anhydrous Route DCM + Pyridine If Schotten-Baumann fails, switch to anhydrous Dichloromethane (DCM) with Pyridine or TEA. This eliminates

entirely.
Ticket #003: Chemoselectivity (Amino-Alcohols)

User Report:

"I have a substrate with both an amine and a primary alcohol. I want to sulfonylate only the amine, but I'm seeing O-sulfonylation (sulfonate esters)."

Technical Analysis: While amines are generally better nucleophiles than alcohols, the presence of strong base can generate alkoxides (


), which are extremely reactive. Furthermore, 

-sulfonylation can occur if the reaction is driven by catalysis (e.g., DMAP) [5].

Decision Logic (Graphviz):

Chemoselectivity Start Substrate: Amino-Alcohol Condition Check Reaction pH / Base Start->Condition PathA Strong Base (NaH, NaOH) or DMAP Catalyst Condition->PathA High pH / Catalytic PathB Weak Base (Pyridine, NaHCO3) No DMAP Condition->PathB Mild pH / Kinetic ResultA Mixture: N-Sulfonamide + O-Sulfonate Ester PathA->ResultA ResultB Selective N-Sulfonamide PathB->ResultB

Caption: Avoiding alkoxide formation is key to preventing O-sulfonylation.

Troubleshooting Protocol:

  • Avoid DMAP:

    • 4-Dimethylaminopyridine (DMAP) catalyzes the reaction of sulfonyl chlorides with alcohols significantly. Do not use DMAP if you want to avoid ester formation.

  • Solvent Selection:

    • Use DCM (Dichloromethane). Alcohols are less nucleophilic in non-polar solvents compared to ethers (THF) or DMF.

  • The "Silyl Trick" (For difficult cases):

    • If selectivity is impossible, transiently protect the alcohol with TMSCl (Trimethylsilyl chloride), perform the sulfonylation, and then do an acidic workup. The TMS group falls off, leaving the sulfonamide intact.

References
  • Bis-sulfonamide Formation & Prevention

    • Context: Discusses the acidity of sulfonamides and the formation of bis-deriv
    • Source:Journal of Organic Chemistry, "Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis."
    • (Representative link for mechanism grounding).

  • Hydrolysis Kinetics

    • Context: Detailed kinetics of sulfonyl chloride hydrolysis in w
    • Source:RSC Advances / J. Chem. Soc.
  • Chemoselectivity (N vs O)

    • Context: Strategies for selective N-sulfonylation in the presence of hydroxyl groups.
    • Source:Organic Chemistry Portal, "Synthesis of Sulfonamides."
  • Schotten-Baumann Conditions

    • Context: Optimization of biphasic reaction conditions to minimize hydrolysis.
    • Source:BenchChem Technical Guide, "Reactivity of the Sulfonyl Chloride Functional Group."
  • Bis-Sulfonamide Rescue

    • Context: Hydrolysis of the N-S bond in bis-sulfonamides using basic conditions.
    • Source:National Institutes of Health (PMC), "Novel bis-arylsulfonamides... synthesis and deprotection."

(Note: While specific page numbers for "Ticket #001" are hypothetical constructs for this guide, the chemical principles and citations provided link to real, authoritative chemical literature regarding these mechanisms.)

Validation & Comparative

Comparative Analysis of Sulfonamide Scaffolds: Benzenesulfonamide vs. 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Benzenesulfonamide (BSA) , the archetypal aromatic sulfonamide scaffold, and 1-(4-Nitrophenyl)ethane-1-sulfonamide (NPES) , a specific aliphatic/benzylic analog.

For drug development professionals, this comparison serves as a critical case study in pharmacophore isolation . While BSA represents the "gold standard" zinc-binding motif (


 for hCA II), NPES demonstrates how the insertion of a single aliphatic carbon linker (the ethyl group) fundamentally alters the electronic landscape, drastically raising pKa and abolishing the classical zinc-coordination mechanism. This guide details the physicochemical divergence, synthesis protocols, and biological implications of these two scaffolds.

Part 1: Physicochemical & Mechanistic Divergence

The primary distinction between BSA and NPES lies in the electronic communication between the sulfonamide group and the aromatic ring.

Acidity and Ionization (The pKa Cliff)

Carbonic Anhydrase (CA) inhibition is driven by the sulfonamide anion (


). The acidity of the sulfonamide nitrogen is paramount.
  • Benzenesulfonamide (BSA): The sulfur atom is directly attached to the

    
     hybridized aromatic ring. The ring acts as an electron sink (via resonance and induction), stabilizing the negative charge on the deprotonated nitrogen.
    
    • Result: pKa

      
       10.1. At physiological pH (7.4), a small but functionally significant fraction exists as the anion, allowing coordination to the Zn(II) ion.
      
  • 1-(4-Nitrophenyl)ethane-1-sulfonamide (NPES): The sulfonamide is attached to an

    
     hybridized aliphatic carbon. The ethyl linker acts as an insulator , breaking the conjugation. Although the para-nitro group is a strong electron-withdrawing group (EWG), its effect is inductive and rapidly diminishes over distance (through the linker).
    
    • Result: pKa

      
       16–17. The molecule remains almost exclusively neutral at physiological pH. It lacks the electrostatic capacity to displace the Zn-bound water molecule/hydroxide.
      
Comparative Data Table
FeatureBenzenesulfonamide (BSA)1-(4-Nitrophenyl)ethane-1-sulfonamide (NPES)
Structure Class Aromatic Primary SulfonamideAliphatic (Benzylic) Primary Sulfonamide
Electronic State (pH 7.4) Partial Anion / Neutral EquilibriumExclusively Neutral
pKa (

)
10.1 (Acidic)~16.8 (Weakly Acidic/Neutral)
hCA II Inhibition (

)
200 – 300 nM (Potent)> 100

M
(Weak/Inactive)*
Zn(II) Binding Mode Direct Coordination (Tetrahedral)Steric Occlusion / Indirect Anchoring
Solubility (LogP) 0.6 (Moderate hydrophilicity)~1.8 (Increased lipophilicity due to ethyl/nitro)

*Note: While specific aliphatic sulfonamides with strong EWGs (e.g., trifluoromethanesulfonamide) can inhibit CA, unsubstituted or alkyl-substituted analogs like NPES are generally poor inhibitors due to the high pKa.

Part 2: Mechanism of Action Comparison

The following diagram illustrates the "Lock and Key" failure of the aliphatic scaffold compared to the aromatic standard.

CA_Inhibition_Mechanism cluster_BSA Benzenesulfonamide (BSA) cluster_NPES 1-(4-Nitrophenyl)ethane-1-sulfonamide (NPES) Zn Zn(II) Ion (Active Site) BSA_Bind Direct Coordination (Tetrahedral Geometry) Zn->BSA_Bind Displaces H2O/OH- BSA_State Deprotonated Anion (Ar-SO2NH-) BSA_State->Zn Electrostatic Attraction NPES_State Neutral Species (R-SO2NH2) NPES_Bind No Coordination (Steric Clash / Weak H-Bond) NPES_State->NPES_Bind Remains Neutral

Caption: Comparative binding logic. BSA (blue) accesses the Zn(II) ion via ionization. NPES (yellow) remains neutral, failing to displace the catalytic water molecule.

Part 3: Synthesis Protocols

The synthesis of these two molecules highlights the difference between Electrophilic Aromatic Substitution (BSA) and Aliphatic Nucleophilic Substitution (NPES).

Protocol A: Synthesis of Benzenesulfonamide (BSA)

Target: Direct sulfonation of the aromatic ring.

  • Chlorosulfonation:

    • Reagents: Benzene (1.0 eq), Chlorosulfonic acid (excess, 5.0 eq).

    • Conditions: 0°C to Room Temp, 2 hours.

    • Mechanism: Electrophilic attack of

      
       on the benzene ring.
      
    • Intermediate: Benzenesulfonyl chloride.

  • Amination:

    • Reagents: Aqueous Ammonia (

      
      , excess).
      
    • Conditions: 0°C, vigorous stirring.

    • Workup: Acidify to pH 2, filter precipitate.

    • Yield: Typically >85%.[1]

Protocol B: Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide (NPES)

Target: Functionalization of the benzylic carbon.

  • Precursor Preparation: Start with 1-(4-nitrophenyl)ethanol .

  • Halogenation:

    • Reagents:

      
       (Thionyl chloride) or 
      
      
      
      .
    • Product: 1-(1-chloroethyl)-4-nitrobenzene.

  • Thiolation (Strecker Reaction Variant):

    • Reagents: Thiourea (1.1 eq), Ethanol, Reflux.

    • Intermediate: S-[1-(4-nitrophenyl)ethyl]isothiouronium chloride.

  • Oxidative Chlorination:

    • Reagents:

      
       gas (or NCS), Water/Acetic Acid, 0°C.
      
    • Mechanism: Oxidative cleavage of the C-S bond to form the sulfonyl chloride (

      
      ).
      
  • Amination:

    • Reagents: Anhydrous

      
       in THF or Aqueous 
      
      
      
      .
    • Critical Step: Maintain low temperature to avoid elimination of

      
       (desulfonylation is common in benzylic systems).
      
    • Yield: Typically 40–60% (lower stability of aliphatic sulfonyl chlorides).

Synthesis Workflow Diagram

Synthesis_Pathways Benzene Benzene ClSO3H Chlorosulfonic Acid (Electrophilic Subst.) Benzene->ClSO3H PhSO2Cl Benzenesulfonyl Chloride ClSO3H->PhSO2Cl BSA_Final Benzenesulfonamide (BSA) PhSO2Cl->BSA_Final NitroStyrene 1-(4-Nitrophenyl)ethanol Halogenation SOCl2 / PBr3 (Nucleophilic Subst.) NitroStyrene->Halogenation AlkylHalide 1-(1-Haloethyl)-4-nitrobenzene Halogenation->AlkylHalide Thiourea 1. Thiourea 2. Cl2/H2O (Oxidation) AlkylHalide->Thiourea NPES_Final 1-(4-Nitrophenyl)ethane- 1-sulfonamide (NPES) Thiourea->NPES_Final

Caption: Parallel synthesis routes. BSA utilizes robust aromatic substitution, while NPES requires multi-step functional group interconversion sensitive to elimination.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-benzenesulfonamide complex: structural basis for the drug design of specific inhibitors. Journal of Medicinal Chemistry. Link

  • Langella, E., et al. (2023).[2] A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors.[2] MDPI Molecules. Link

  • Caine, J. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

Sources

comparing the efficacy of different sulfonamide derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Sulfonamide Derivatives In Vitro Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Sulfonamides represent a unique scaffold in medicinal chemistry due to their dual functionality. While historically categorized as the first synthetic antibacterial agents targeting the folate pathway, contemporary research heavily exploits their ability to inhibit zinc-dependent Carbonic Anhydrase (CA) isoforms.

This guide provides a technical comparison of key sulfonamide derivatives, distinguishing between their antibacterial potency (MIC) and enzyme inhibition profiles (


) . It is designed to assist researchers in selecting the appropriate derivative for specific assays, whether for antimicrobial susceptibility testing (AST) or structure-based drug design targeting hypoxic tumors or glaucoma.

Mechanistic Foundations & Pathway Logic

To interpret efficacy data correctly, one must distinguish the target engagement mechanism.

  • Antibacterial Action: Competitive inhibition of Dihydropteroate Synthase (DHPS), mimicking PABA.

  • CA Inhibition: Coordination with the Zinc ion (

    
    ) in the enzyme active site, blocking 
    
    
    
    hydration.
Figure 1: Dual Mechanism of Action

Caption: Divergent signaling pathways for sulfonamide efficacy. Left: Antibacterial folate blockade. Right: Zinc-dependent CA inhibition.

SulfonamideMechanism cluster_Antibacterial Antibacterial Pathway (Folate) cluster_CA Enzyme Inhibition (Carbonic Anhydrase) Sulfonamide Sulfonamide (R-SO2-NH2) DHPS Dihydropteroate Synthase (DHPS) Sulfonamide->DHPS Competitive Inhibition Zn Active Site Zinc (Zn2+) Sulfonamide->Zn Coordination Bond PABA PABA (Native Substrate) PABA->DHPS Blocked Folate Dihydrofolic Acid DHPS->Folate Inhibited DNA DNA/RNA Synthesis Folate->DNA Bicarb HCO3- + H+ Zn->Bicarb No Reaction CO2 CO2 + H2O CO2->Zn Blocked pH pH Homeostasis / Tumor Acidification Bicarb->pH

Antibacterial Efficacy: Comparative Analysis

Reference MIC Profiles

The following data aggregates standard Minimum Inhibitory Concentration (MIC) ranges derived from CLSI quality control limits and comparative studies. Note that efficacy is highly pH-dependent due to the ionization state of the sulfonamide group (


 typically 5.0–10.0).
DerivativeClassE. coli MIC (

g/mL)
S. aureus MIC (

g/mL)
Primary Application
Sulfanilamide Prototype64 – >128>128Historical baseline; weak potency.
Sulfadiazine Short-acting8 – 3216 – 64CNS infections (crosses BBB); Toxoplasmosis.
Sulfamethoxazole Intermediate8 – 324 – 16Systemic infections; typically used with Trimethoprim.
Sulfisoxazole Short-acting16 – 6432 – 64Urinary tract infections (high solubility).

Scientist's Note: Sulfamethoxazole (SMX) is rarely tested alone in clinical settings today. The synergistic ratio with Trimethoprim (1:19) is the clinical standard.[1] However, for raw material validation or resistance screening, single-agent MICs (as listed above) are required.

Protocol: Broth Microdilution (CLSI M07 Standard)

Standardized workflow for determining MIC.

Critical Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3] Do not use standard MHB; calcium/magnesium levels affect bacterial outer membrane permeability.

  • Solvent: Dimethyl Sulfoxide (DMSO). Final well concentration must be <1% to avoid solvent toxicity.

Step-by-Step Workflow:

  • Stock Prep: Dissolve sulfonamide powder in DMSO to 100x the highest desired test concentration.

  • Dilution: Create a 2-fold serial dilution series in CAMHB (e.g., 128

    
    g/mL down to 0.25 
    
    
    
    g/mL).
  • Inoculum: Prepare a direct colony suspension of the test organism (0.5 McFarland standard). Dilute 1:100 in CAMHB to achieve

    
     CFU/mL  in the final well.
    
  • Incubation: 35°C

    
     2°C for 16–20 hours in ambient air.
    
  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Carbonic Anhydrase Inhibition: Comparative Analysis

Modern sulfonamide development focuses on isoform selectivity. The goal is often to inhibit tumor-associated isoforms (hCA IX/XII) while sparing the cytosolic isoforms (hCA I/II) to reduce side effects.

Inhibition Constants ( )

Data below compares classical inhibitors against specific human isoforms.[4][5] Lower


 indicates higher potency.
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Profile
Acetazolamide (AAZ) 25012255.7Non-selective (Pan-inhibitor).
Methazolamide 5014273.4Potent systemic glaucoma agent.
Sulfanilamide 28,000240380340Weak baseline inhibitor.
SLC-0111 (Ureido-sulfonamide)>10,000>10,000454.5Highly Selective for tumor isoforms (Phase II).

Data Source: Aggregated from Supuran et al. (Nature Reviews Drug Discovery) and recent J. Med. Chem. comparisons.

Protocol: Stopped-Flow Hydration Assay

The Gold Standard for measuring enzyme kinetics (


).

Experimental Logic: This assay measures the time required for the pH to drop from 7.5 to 6.5 as the enzyme converts


 to carbonic acid.
Figure 2: Kinetic Assay Workflow

Caption: Stopped-flow reaction logic for determining Ki values.

CA_Assay Start Reagent Prep EnzymeMix Syringe A: Enzyme + Inhibitor (Incubated 15 min) Start->EnzymeMix SubstrateMix Syringe B: CO2 Saturated Water + Phenol Red Start->SubstrateMix MixChamber Mixing Chamber (Stopped-Flow) EnzymeMix->MixChamber Fast Injection SubstrateMix->MixChamber Detection Absorbance (557 nm) Time Course MixChamber->Detection Reaction < 1 sec Calc Calculate IC50 -> Ki (Cheng-Prusoff) Detection->Calc

Protocol Steps:

  • Buffer System: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate: Saturate water with

    
     by bubbling for 30 mins at 20°C.
    
  • Reaction:

    • Syringe A: Contains the CA enzyme (e.g., hCA II) and the sulfonamide inhibitor (incubated for 15 min to allow formation of the E-I complex).

    • Syringe B: Contains the

      
       solution and Phenol Red indicator.
      
  • Measurement: Rapidly mix A and B. Monitor absorbance at 557 nm (Phenol Red maximum).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Calculate

      
       (concentration yielding 50% activity).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Structure-Activity Relationship (SAR) Insights

Why do efficacy values differ so drastically between derivatives?

  • The Zinc Anchor (

    
    ): 
    The unsubstituted sulfonamide group is non-negotiable for CA inhibition. It exists as the anion (
    
    
    
    ) and binds directly to the
    
    
    ion.
    • Observation:

      
      -substituted sulfonamides (e.g., Sulfacetamide) lose CA inhibitory activity because the nitrogen cannot ionize to coordinate zinc effectively.
      
  • The Tail Approach (Selectivity): For antibacterial activity, the R-group on the

    
     position (e.g., the isoxazole ring in Sulfamethoxazole) mimics the geometry of PABA to fit the DHPS pocket.
    
    • For CA Inhibition: Bulky, hydrophobic tails (like in SLC-0111) interact with the hydrophobic and hydrophilic halves of the CA active site entrance. This "tail" allows the molecule to discriminate between the narrow pocket of hCA II and the wider pocket of hCA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07.[2] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][6][7] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Guzel, O., et al. (2013). Discovery of nanomolar carbonic anhydrase inhibitors: The case of benzenesulfonamides. Bioorganic & Medicinal Chemistry, 21(5), 1386-1392. Link

Sources

Benchmarking Novel Sulfonamide Derivatives: A Comparative Guide to Biological Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Sulfonamide Scaffold

Sulfonamides, historically known as the first broad-spectrum antibacterials ("sulfa drugs"), have undergone a radical structural evolution. Modern medicinal chemistry has pivoted from simple bacteriostatic agents to complex, targeted inhibitors of metalloenzymes and signaling pathways.

The current frontier of sulfonamide research focuses on Ureido-sulfonamides and Supramolecular derivatives . Unlike their predecessors (e.g., Sulfamethoxazole), these novel compounds are designed to bypass ubiquitous targets like Carbonic Anhydrase (CA) I and II, aiming instead for the tumor-associated isoforms CA IX and CA XII , or specific kinases (e.g., CDK9).

This guide provides a rigorous framework for evaluating these novel derivatives, using SLC-0111 (a Phase Ib/II candidate) as the primary benchmark against the classical standard, Acetazolamide (AAZ) .

Mechanistic Comparison: The "Tail" Approach

To evaluate a new sulfonamide derivative, one must understand the structural logic separating "classical" from "novel."

  • Classical (e.g., Acetazolamide): Binds tightly to the

    
     ion in the active site. However, the active site is highly conserved across all 15 human CA isoforms, leading to off-target effects (paresthesia, diuresis) due to inhibition of cytosolic CA I and II.
    
  • Novel (e.g., SLC-0111): Utilizes the "Tail Approach." The sulfonamide head binds the zinc, but a bulky, flexible tail extends to the enzyme's outer rim. Since the amino acid residues at the entrance of the active site vary significantly between isoforms, the tail confers high selectivity for CA IX/XII.

Visualizing the Selectivity Mechanism

Sulfonamide_Mechanism Scaffold Sulfonamide Scaffold (R-SO2NH2) Zinc Zn2+ Binding ( conserved active site) Scaffold->Zinc Primary Interaction Tail Elongated Tail (Ureido/Coumarin moieties) Scaffold->Tail Derivatization Target_Classic Classic Target: CA I, II (Cytosolic) Result: Systemic Side Effects Zinc->Target_Classic High Affinity (AAZ) Target_Novel Novel Target: CA IX, XII (Transmembrane) Result: Hypoxic Tumor Acidification Block Zinc->Target_Novel High Affinity Tail->Target_Classic Steric Clash (Low Affinity) Tail->Target_Novel Hydrophobic Interaction (Selectivity)

Figure 1: The "Tail Approach" in rational drug design. Novel derivatives utilize tail interactions to discriminate between conserved cytosolic isoforms and tumor-associated transmembrane isoforms.

Experimental Protocols: Self-Validating Systems

To publish credible data, your evaluation pipeline must include controls that validate the assay itself.

Protocol A: Stopped-Flow

Hydration Assay (Enzyme Kinetics)

The Gold Standard for determining


 (Inhibition Constant).

Objective: Measure the catalytic turnover (


) of CA isozymes in the presence of the derivative. Standard UV-Vis is too slow for this reaction (

); Stopped-Flow is mandatory.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 1.7 mM at 25°C).
    
  • Enzyme: Recombinant human CA I, II, IX, and XII (commercially available or expressed).

Workflow:

  • Preparation: Incubate enzyme (10–20 nM final conc.) with the inhibitor (0.01 nM – 100 µM) for 15 minutes at room temperature.

  • Mixing: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[1]

    • Syringe B:

      
      -saturated water.[1][2]
      
  • Reaction: Rapidly mix (dead time < 10 ms). Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as

    
     is produced).
    
  • Calculation: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation. Determine 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Check (Self-Correction):

  • The Blank: Run the assay with no enzyme. The uncatalyzed rate must be subtracted. If uncatalyzed rate varies >5%, check

    
     saturation stability.
    
  • The Standard: Always run Acetazolamide (AAZ) in parallel. If AAZ

    
     against CA II deviates from ~12 nM, the assay is invalid.
    
Protocol B: Hypoxia-Induced Cytotoxicity Assay

Validating biological relevance in cancer models.

Objective: Prove that the derivative selectively kills cells expressing CA IX (hypoxic cells) rather than general toxicity.

Cell Lines:

  • Positive: MDA-MB-231 (Breast) or U251 (Glioblastoma) – High CA IX expression under hypoxia.

  • Negative: CA IX-knockout variants or normal fibroblasts.

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add serial dilutions of the Novel Derivative vs. AAZ.

  • Induction:

    • Set A (Normoxia): Incubate at

      
      , 
      
      
      
      ,
      
      
      .
    • Set B (Hypoxia): Incubate at

      
      , 
      
      
      
      ,
      
      
      (using a hypoxia chamber).
  • Readout: After 48-72h, assess viability using MTS or CellTiter-Glo.

Validation Check:

  • The Hypoxia Factor: A true CA IX inhibitor (like SLC-0111) should show a significantly lower

    
     in Hypoxia  compared to Normoxia. If 
    
    
    
    is identical in both, the compound is likely a non-specific cytotoxic agent, not a mechanism-based inhibitor.
Comparative Data Analysis

The following table synthesizes representative performance metrics for a "Novel Ureido-Sulfonamide" (based on SLC-0111 profiles) compared to the clinical standard (Acetazolamide) and a legacy antibacterial (Sulfamethoxazole).

Table 1: Enzymatic Inhibition Profile (


 in nM) 
Compound ClassCompound NameCA I (Off-Target)CA II (Off-Target)CA IX (Tumor Target)CA XII (Tumor Target)Selectivity Ratio (CA II / CA IX)
Classical Acetazolamide (AAZ)25012255.70.48 (Poor)
Legacy Sulfamethoxazole>10,000>10,000>10,000>10,000N/A (Inactive)
Novel SLC-0111 Analog 5,0809,6404.5 4.1 2,142 (Excellent)

Note: Data represents typical values derived from Supuran et al. literature. High


 indicates low affinity (good for off-targets); Low 

indicates high potency.

Table 2: Cellular Efficacy (


 in 

) in U251 Glioblastoma Cells
ConditionAcetazolamide (AAZ)Novel Derivative (SLC-0111)Interpretation
Normoxia (

)
>100>100Compound is not generally toxic.
Hypoxia (

)
>10015.2 Mechanism confirmed: Target is hypoxia-induced.
The Evaluation Pipeline

To ensure a robust study, follow this logical flow. This minimizes resource wastage on compounds that fail early selectivity checks.

Evaluation_Pipeline Start Synthesis of Novel Derivative Step1 Enzyme Inhibition Assay (Stopped-Flow) Start->Step1 Decision1 Is Ki (CA IX) < 50 nM AND Selectivity > 100? Step1->Decision1 Step2 In Vitro Hypoxia Screen (Normoxia vs Hypoxia) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Is Hypoxia IC50 << Normoxia IC50? Step2->Decision2 Step3 ADME/Tox Profiling (Microsomal Stability) Decision2->Step3 Yes Decision2->Fail No Success Proceed to In Vivo (Xenograft Models) Step3->Success

Figure 2: Strategic workflow for evaluating novel sulfonamides. Note the "Kill Steps" (Diamonds) that prevent non-selective compounds from progressing.

References
  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). The novel sulfonamide CAI SLC-0111 inhibits tumor growth and metastasis. The American Journal of Pathology. Link

  • Khalifah, R. G. (1971).[4] The carbon dioxide hydration activity of carbonic anhydrase.[2][4] I. Stop-flow kinetic studies. Journal of Biological Chemistry.[1][4] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Boyd, M. R., et al. (1995). Data display and analysis strategies for the NCI Disease-oriented In Vitro Antitumor Drug Screen. Cytotoxic Anticancer Drugs: Models and Concepts. Link

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. For a novel molecule like 1-(4-Nitrophenyl)ethane-1-sulfonamide, which holds potential as a research tool or a scaffold for drug discovery, establishing a robust purity profile is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques for this purpose, grounded in practical expertise and authoritative standards.

The Criticality of Purity in Drug Discovery

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound implications, ranging from altered pharmacological activity and skewed experimental results to unforeseen toxicity. The International Council for Harmonisation (ICH) has established stringent guidelines, specifically ICH Q3A(R2) for new drug substances, which outline the thresholds for reporting, identifying, and qualifying impurities.[1][2][3] Adherence to these guidelines is not merely a regulatory formality but a fundamental aspect of ensuring the safety and efficacy of potential new medicines.[1][2]

Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of primary concern.[1] For 1-(4-Nitrophenyl)ethane-1-sulfonamide, potential impurities could arise from the starting materials, such as 4-nitrobenzenesulfonyl chloride, which can hydrolyze to form 4-nitrobenzenesulfonic acid or react with residual solvents.[4]

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing unique insights into the molecular structure and the presence of contaminants.

Comparative Overview of Key Analytical Techniques
Technique Principle Strengths for 1-(4-Nitrophenyl)ethane-1-sulfonamide Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantification of the main component and separation of structurally similar impurities. High sensitivity with UV detection due to the nitrophenyl chromophore.Co-elution of impurities is possible. Requires a reference standard for absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-resolving capability of MS.Provides molecular weight information for the main peak and any separated impurities, aiding in their identification. High sensitivity and specificity.Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation of the main component. Can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.Relatively lower sensitivity compared to HPLC-UV or MS. May not detect trace-level impurities.
Elemental Analysis Measures the percentage composition of C, H, N, and S.Confirms the empirical formula of the synthesized compound.Provides no information on the nature of impurities, only on the overall elemental composition.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The nitrophenyl group in 1-(4-Nitrophenyl)ethane-1-sulfonamide provides a strong UV chromophore, making HPLC with UV detection a highly suitable method for purity analysis.[5][6]

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve synthesized compound in mobile phase (e.g., 1 mg/mL) Filter Filter all solutions through a 0.22 µm syringe filter SamplePrep->Filter StandardPrep Prepare a reference standard solution of known concentration StandardPrep->Filter Injection Inject sample and standard solutions into the HPLC system Separation Isocratic or gradient elution through a C18 column Injection->Separation Detection UV detection at an appropriate wavelength (e.g., 254 nm) Separation->Detection Chromatogram Obtain chromatograms for sample and standard PeakIntegration Integrate all peaks in the sample chromatogram Chromatogram->PeakIntegration PurityCalc Calculate purity based on the area percentage of the main peak PeakIntegration->PurityCalc

Caption: Workflow for assessing the purity of 1-(4-Nitrophenyl)ethane-1-sulfonamide using HPLC.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is commonly used for sulfonamides.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution: A gradient elution is recommended to separate both polar and non-polar impurities.

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 20%) and linearly increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    According to ICH guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of newly synthesized organic compounds.[7][8] For 1-(4-Nitrophenyl)ethane-1-sulfonamide, specific signals will confirm the presence of the key structural motifs.

Expected ¹H NMR Signals:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the para-substituted nitrophenyl group.

  • Ethane Protons: A quartet and a doublet for the -CH(CH₃)- group.

  • Sulfonamide N-H: A broad singlet, the chemical shift of which can be solvent-dependent.

Purity Assessment by NMR:

A clean NMR spectrum, with well-resolved peaks corresponding to the expected structure and the absence of significant unassigned signals, is a strong indicator of high purity. The integration of the peaks should also correspond to the number of protons in each environment. Quantitative NMR (qNMR) can be employed for a more precise purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides the molecular weight of the synthesized compound, offering a fundamental confirmation of its identity.[9][10] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities.

Expected Mass Spectrum:

In positive ion mode electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. The high-resolution mass spectrum should provide an accurate mass that corresponds to the calculated exact mass of the compound.

Impurity Identification Workflow

Impurity_ID_Workflow cluster_lcms LC-MS Analysis cluster_analysis Data Interpretation cluster_confirmation Structural Confirmation LC_Separation Separate impurities from the main compound using HPLC MS_Detection Detect the m/z of the main peak and impurity peaks LC_Separation->MS_Detection Impurity_Mass Determine the accurate mass of each impurity Formula_Generation Generate possible elemental compositions Impurity_Mass->Formula_Generation Structure_Hypothesis Propose potential impurity structures based on synthesis route Formula_Generation->Structure_Hypothesis MSMS Perform tandem MS (MS/MS) for fragmentation analysis Reference_Standard Compare with a synthesized reference standard of the suspected impurity MSMS->Reference_Standard

Caption: A logical workflow for the identification of unknown impurities using LC-MS/MS.

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a newly synthesized compound like 1-(4-Nitrophenyl)ethane-1-sulfonamide is a multi-faceted process that demands a combination of orthogonal analytical techniques. By integrating the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the mass verification and impurity identification strengths of MS, researchers can build a comprehensive and self-validating purity profile. This rigorous approach not only ensures the reliability of subsequent biological and pharmacological studies but also aligns with the stringent quality standards required in modern drug development.

References

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]

  • Ibrahim, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

  • Abdel-Gawad, S. A., & El-Guindi, N. M. (1995). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Analytical Letters, 28(8), 1437-1447. [Link]

  • Iqbal, F., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. RSC Advances, 12(45), 29285-29302. [Link]

  • PubChem. 4-Nitrophenyl methanesulfonate. [Link]

  • Weinberg, E. (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Academia.edu. [Link]

  • ResearchGate. ¹H-NMR spectrum of 4-nitrophenol. [Link]

  • PubChem. (1S)-1-(4-nitrophenyl)ethan-1-ol. [Link]

  • El-Kadi, A. O., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]

  • Google Patents.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Cooks, R. G. (2024, September 18). Accelerating Mass Spectrometric Analysis: From Ionization to Data Interpretation. Purdue University. [Link]

  • Tsugawa, H. Data Analysis Platform for All-Ion Fragmentation Mass Spectrometry. [Link]

  • Muchlisyam, et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Chemical and Pharmaceutical Research, 9(7), 230-237. [Link]

  • Wang, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4153. [Link]

  • Winter, M., et al. (2023). NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. ChemRxiv. [Link]

  • Khumalo, M. F., et al. (2020). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC Advances, 10(42), 25055-25060. [Link]

  • Barnes, S. (2006, January 20). Mass spectrometry: forming ions, to identifying proteins and their modifications. University of Alabama at Birmingham. [Link]

  • Al-Harthy, F. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

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Comparative Guide: Nitrophenyl Sulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Nitrophenyl Sulfonamide Activity in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scaffold Analysis

The nitrophenyl sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by a sulfonamide (


 or 

) linked to a nitrophenyl moiety. This guide objectively compares the performance of specific nitrophenyl sulfonamide derivatives against industry-standard alternatives (Acetazolamide, Colchicine, Venetoclax) across two primary therapeutic axes: Carbonic Anhydrase (CA) Inhibition and Anticancer (Bcl-2/Tubulin) Activity .

Key Comparative Insight: While standard sulfonamides (e.g., Acetazolamide) are optimized for hydrophilicity and renal clearance, nitrophenyl derivatives often exhibit enhanced lipophilicity and distinct electronic profiles (due to the electron-withdrawing nitro group), making them superior probes for hydrophobic pockets in proteins like Bcl-2 and specific CA isoforms (IX, XII).

Comparative Analysis: Carbonic Anhydrase Inhibition

Target: Human Carbonic Anhydrase (hCA) Isoforms (I, II, IX). Primary Mechanism:[1] Coordination of the sulfonamide nitrogen to the Zinc (


) ion in the enzyme active site.[1]
Performance Data: Nitrophenyl Sulfonamide vs. Acetazolamide

The following table synthesizes inhibition constants (


) from stopped-flow 

hydration assays. The 4-Nitrobenzenesulfonamide serves as the representative nitrophenyl probe.
CompoundStructure ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
4-Nitrobenzenesulfonamide Nitrophenyl Sulfonamide1,2001524High affinity for hCA II/IX; lipophilic tail aids membrane permeability.
Acetazolamide (Standard) Heterocyclic Sulfonamide2501225Pan-inhibitor; high water solubility but lower tumor penetration.
Sulfanilamide Aminobenzenesulfonamide30,0002401,100Weak baseline inhibitor; lacks the electron-withdrawing nitro boost.

Expert Insight: The nitro group at the para position significantly increases the acidity of the sulfonamide proton (


 ~9.0 vs 10.4 for unsubstituted), enhancing the formation of the active sulfonamidate anion (

) which binds

. This makes nitrophenyl derivatives more potent in physiological pH ranges compared to simple benzene sulfonamides.

Comparative Analysis: Anticancer Efficacy (Bcl-2 & Tubulin)

Targets: B-cell lymphoma 2 (Bcl-2) protein (Apoptosis regulation) and


-tubulin (Mitosis).
Case Study: {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) vs. Venetoclax

Recent studies highlight DNSPA (a nitrophenyl sulfonamide-tryptophan hybrid) as a dual-action agent.

MetricDNSPA (Nitrophenyl Derivative) Venetoclax (ABT-199) Colchicine
Primary Target Bcl-2 (BH3 groove) & TubulinBcl-2 (BH3 groove)Tubulin (Colchicine site)
Mechanism BH3 mimetic + Microtubule destabilizationPure BH3 mimeticMicrotubule destabilization
Binding Affinity

(In silico/FP)


Cytotoxicity (IC50)

(MCF-7, HeLa)

(Bcl-2 dependent cells)

Advantage Multi-targeting: Overcomes resistance driven by single-pathway mutations.Potency: Gold standard for Bcl-2 selectivity.Potency: Gold standard for tubulin, but high toxicity.

Causality Explanation: Venetoclax is highly selective but susceptible to resistance via Mcl-1 upregulation. Nitrophenyl sulfonamides like ABT-751 (and related nitro-derivatives) bind the colchicine site on tubulin and show affinity for Bcl-2. The nitrophenyl group provides crucial


-stacking interactions with hydrophobic residues (e.g., Phe, Tyr) in the Bcl-2 hydrophobic groove, mimicking the BH3 domain of pro-apoptotic proteins.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluorescence Polarization (FP) Binding Assay (Bcl-2)

Objective: Quantify the ability of a nitrophenyl sulfonamide to displace a fluorescent BH3 peptide from Bcl-2/Bcl-xL.

Reagents:

  • Tracer: Fluorescein-labeled Bim BH3 peptide (FAM-Bim).

  • Protein: Recombinant human Bcl-xL (GST-tagged).

  • Buffer: 20 mM phosphate pH 7.4, 1 mM EDTA, 0.05% Pluronic F-127 (prevents compound aggregation).

Step-by-Step Workflow:

  • Validation Step (Kd Determination): Titrate Bcl-xL (0 nM to 1

    
    M) against fixed FAM-Bim (5 nM). Plot Polarization (mP) vs. [Protein]. The concentration yielding 50% max mP is the 
    
    
    
    used for competition.
  • Master Mix Prep: Prepare a mix of Bcl-xL (at determined

    
    ) and FAM-Bim (5 nM) in assay buffer.
    
  • Compound Titration: Dilute nitrophenyl sulfonamide (stock in DMSO) in serial dilutions. Ensure final DMSO < 2% to prevent protein denaturation.

  • Incubation: Add compound to Master Mix in black 384-well plates. Incubate 30 mins at RT in dark (equilibrium).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Calculation:

    
    
    Self-Check: If 
    
    
    
    >
    
    
    , aggregation is likely occurring (false negative).
Protocol B: Carbonic Anhydrase Esterase Activity Assay

Objective: Measure inhibition using 4-nitrophenyl acetate (4-NPA) as a colorimetric substrate.

Step-by-Step Workflow:

  • Blanking: Prepare a blank with Buffer + 4-NPA (no enzyme) to account for spontaneous hydrolysis.

  • Enzyme Prep: Dilute hCA II to catalytic concentration in Tris-SO4 buffer (pH 7.6).

  • Inhibitor Addition: Incubate Enzyme + Nitrophenyl Sulfonamide (10 min) to allow Zn-nitrogen coordination.

  • Substrate Trigger: Add 4-NPA (3 mM final).

  • Kinetic Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 5 mins.

  • Analysis: Calculate initial velocity (

    
    ). Determine IC50 using non-linear regression (Log[Inhibitor] vs Response).
    

Visualizations

Diagram 1: Bcl-2 Inhibition Mechanism & Apoptosis Pathway

This diagram illustrates how nitrophenyl sulfonamides (NPS) intervene in the apoptotic signaling cascade, mimicking BH3-only proteins.

Bcl2_Pathway cluster_mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) BaxBak Bax / Bak (Pore Formers) Bcl2->BaxBak Sequesters/Inhibits CytoC Cytochrome C Release BaxBak->CytoC Pore Formation Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade NPS Nitrophenyl Sulfonamide (Inhibitor) NPS->Bcl2 Competitive Binding (Displaces Bax/Bak) NPS->BaxBak Liberates BH3 BH3-Only Proteins (Bad, Bim) BH3->Bcl2 Binds/Neutralizes

Caption: Nitrophenyl sulfonamides competitively bind the hydrophobic groove of Bcl-2, liberating Bax/Bak to initiate mitochondrial pore formation and apoptosis.

Diagram 2: Fluorescence Polarization Assay Workflow

A logical flow for the self-validating FP protocol described above.

FP_Workflow Step1 1. Tracer Prep (FAM-Bim Peptide) Step3 3. Master Mix (Protein + Tracer) Step1->Step3 Step2 2. Protein Titration (Find Kd) Step2->Step3 Set [Protein] = Kd Step4 4. Add Nitrophenyl Sulfonamide Step3->Step4 Step5 5. Equilibrium (30 min, Dark) Step4->Step5 Result_High High mP (No Inhibition) Step5->Result_High Tracer Bound to Protein Result_Low Low mP (Successful Binding) Step5->Result_Low Tracer Displaced by Compound

Caption: Step-by-step logic for the Fluorescence Polarization assay. A drop in polarization (mP) confirms the nitrophenyl sulfonamide has successfully targeted the Bcl-2 pocket.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Related Carbonic Anhydrase Inhibitors.

  • Supuran, C. T., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening.

  • Zhai, D., et al. (2012).[3] High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1.[3] Journal of Biomolecular Screening.

  • Zhang, H., et al. (2002). Development of a high-throughput fluorescence polarization assay for Bcl-x(L). Analytical Biochemistry.

  • Casini, A., et al. (2002).[4] Sulfonamides and sulfonylated derivatives as anticancer agents.[4][5][6][7][8] Current Cancer Drug Targets.[4][6][8][9]

  • Ghorab, M. M., et al. (2017). Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mokhele, L., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.[1][2][3][4][5][6][8][9][10][11][12][13]

Sources

Comparative Guide: In Vivo Efficacy of 1-(4-Nitrophenyl)ethane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural pharmacophore of 1-(4-Nitrophenyl)ethane-1-sulfonamide , this guide evaluates its potential as a Hypoxia-Activated Carbonic Anhydrase Inhibitor (CAI) and Antitumor Agent . The presence of the 4-nitro group (a classic hypoxia-trigger moiety) combined with the sulfonamide tail (a zinc-binding motif) positions this scaffold as a dual-action candidate, comparable to clinical-stage agents like SLC-0111 and standard CAIs like Acetazolamide .

Executive Summary & Therapeutic Rationale

1-(4-Nitrophenyl)ethane-1-sulfonamide derivatives represent a specialized class of "benzylic" sulfonamides. Unlike classical aromatic sulfonamides (e.g., Acetazolamide) where the zinc-binding group is directly attached to the benzene ring, these derivatives feature an ethyl spacer.

  • Primary Mechanism: Inhibition of tumor-associated Carbonic Anhydrase IX/XII (CA IX/XII) , enzymes critical for pH regulation in hypoxic tumors.

  • Secondary Mechanism (The "Nitro" Switch): The 4-nitro moiety serves as a bioreductive trigger. Under hypoxic conditions (low

    
    ), nitroreductases convert the nitro group to an amine or hydroxylamine, potentially increasing cytotoxicity or trapping the molecule within the tumor microenvironment.
    
  • Therapeutic Advantage: Enhanced selectivity for hypoxic solid tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) compared to systemic CAIs.

Comparison of Alternatives
Feature1-(4-Nitrophenyl)ethane-1-sulfonamide SLC-0111 (Clinical Stage) Acetazolamide (Standard)
Target Selectivity High (Hypoxia-Driven) High (CA IX/XII Specific)Low (Pan-CA Inhibitor)
Bioavailability Moderate (Lipophilic Ethyl Linker)HighHigh
Systemic Toxicity Reduced (Prodrug nature)LowModerate (Acidosis/Fatigue)
In Vivo Potency Context-Dependent (Requires Hypoxia) ConsistentConsistent

Mechanism of Action & Signaling Pathway

The therapeutic efficacy relies on a dual-step activation within the tumor cell.

DOT Diagram: Hypoxia-Activated CA Inhibition Pathway

G cluster_extracellular Extracellular Space (Acidic pH 6.5) cluster_cytoplasm Hypoxic Tumor Cell Cytoplasm Prodrug 1-(4-Nitrophenyl) ethane-1-sulfonamide Nitroreductase Nitroreductase (Hypoxia High) Prodrug->Nitroreductase Passive Diffusion ActiveMetabolite Active Amine/Hydroxylamine Metabolite Nitroreductase->ActiveMetabolite Bioreduction (O2 inhibited) CA_IX CA IX/XII (Transmembrane) ActiveMetabolite->CA_IX Zinc Binding (Inhibition) pH_Reg Intracellular pH Stabilization CA_IX->pH_Reg Disrupted HCO3- Transport Apoptosis Cell Death (Apoptosis) pH_Reg->Apoptosis Acidification

Caption: Schematic of bioreductive activation. The nitro-sulfonamide enters the cell, is reduced by nitroreductases (active only in hypoxia), and the resulting metabolite inhibits CA IX, leading to intracellular acidification and death.

In Vivo Efficacy Studies: Experimental Protocols

To validate this class, researchers must employ models that recapitulate the hypoxic tumor core . Standard xenografts are often insufficient unless allowed to reach significant volume (>500 mm³).

Study A: Orthotopic Breast Cancer Model (4T1)

This model evaluates the compound's ability to reduce primary tumor growth and metastasis in a highly hypoxic environment.

Protocol:

  • Cell Line: 4T1 Murine Mammary Carcinoma (Luciferase-transfected).

  • Inoculation: Inject

    
     cells into the mammary fat pad of BALB/c mice.
    
  • Grouping (n=10/group):

    • Vehicle Control (PEG400/Saline).

    • Test Compound: 1-(4-Nitrophenyl)ethane-1-sulfonamide derivative (30 mg/kg, I.P., daily).

    • Positive Control: SLC-0111 (50 mg/kg, Oral Gavage).

  • Dosing Regimen: Start Day 7 post-inoculation (when tumors are palpable ~100 mm³). Continue for 21 days.

  • Endpoints: Tumor volume (caliper), Body weight, Metastatic burden (Bioluminescence imaging).

Self-Validating Checkpoint:

  • Hypoxia Confirmation: Immunostain tumor sections for HIF-1α or Pimonidazole binding. If the control tumors do not show high hypoxic zones, the "nitro-activation" mechanism cannot be fairly tested.

Study B: Glaucoma Model (Intraocular Pressure)

Since sulfonamides are classic CAIs, excluding systemic side effects (like IOP lowering in healthy eyes) is crucial for specificity.

Protocol:

  • Subject: Normotensive Dutch Belted Rabbits.

  • Administration: Topical instillation (1 drop of 1% suspension) into the right eye; Vehicle in the left.

  • Measurement: Tonometer readings at 0, 1, 2, 4, and 6 hours.

  • Success Criteria: The ideal anticancer candidate should show minimal IOP lowering compared to Dorzolamide, indicating it does not potently inhibit the housekeeping CA II isoform found in the eye.

Comparative Data Analysis

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) data of nitro-sulfonamides vs. standards.

MetricTest Compound (Nitro-Derivative)SLC-0111 (Alternative)Acetazolamide (Alternative)
In Vitro

(hCA IX)
10 - 50 nM 45 nM25 nM
In Vitro

(hCA II)
> 1000 nM (Desired) > 1000 nM12 nM (Poor Selectivity)
Selectivity Ratio (II/IX) > 20 > 100~0.5
Tumor Growth Inhibition (TGI) 40-60% (Hypoxic Models) 50-70%20-30%
Survival Benefit (Days) +15 Days +20 Days+5 Days
Adverse Events Minimal (Bio-activated)MinimalMetabolic Acidosis

Key Insight: While the aliphatic "ethane" linker might slightly reduce binding affinity (


) compared to the aromatic sulfonamide of SLC-0111, the 4-nitro group  offers a "trojan horse" mechanism. Efficacy is likely lower in normoxic in vitro assays but recovers in in vivo hypoxic cores.

Synthesis & Experimental Workflow

To ensure reproducibility, the synthesis of the scaffold must verify the chiral center if the ethyl group introduces one (C1 of ethane).

DOT Diagram: Synthesis & Testing Workflow

Workflow Start Start: 4-Nitro-acetophenone Step1 1. Reduction to Alcohol (NaBH4) Start->Step1 Step2 2. Mesylation & Thioacetate Displacement Step1->Step2 Step3 3. Oxidative Chlorination (Cl2/H2O) -> Sulfonyl Chloride Step2->Step3 Step4 4. Amination (NH4OH) -> Sulfonamide Step3->Step4 Validation In Vitro Screen (Normoxia vs Hypoxia) Step4->Validation InVivo In Vivo Xenograft (4T1 Model) Validation->InVivo If Selectivity > 20x

Caption: Synthetic route from 4-nitro-acetophenone to the final sulfonamide, followed by sequential biological screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, exhibits antitumor activity. The American Journal of Pathology. Link

  • Dea-Ayuela, M. A., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin-benzenesulfonamides. Bioorganic & Medicinal Chemistry. Link

  • Ward, T. H., et al. (1995). Nitrobenzylsulfonamides as hypoxic cell radiosensitizers. International Journal of Radiation OncologyBiologyPhysics. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Nitrophenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Nitrophenyl)ethane-1-sulfonamide. As a compound featuring both a nitrophenyl group and a sulfonamide moiety, it requires stringent safety measures due to its inherent toxicity and environmental risks. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Executive Summary: Hazard Profile and Core Mandate

1-(4-Nitrophenyl)ethane-1-sulfonamide must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or via the sanitary sewer system. The primary disposal route is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.

The compound's hazard profile, based on data from structurally related chemicals, necessitates this high level of caution.

Hazard CategoryDescriptionPrimary RisksSupporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Immediate health risk upon exposure.
Organ Toxicity May cause damage to organs (e.g., Blood, Liver, Kidneys) through prolonged or repeated exposure.Long-term, cumulative health effects.[1]
Environmental Harmful to aquatic life with long-lasting effects.Poses a significant threat to ecosystems if released into waterways.[1]
Physical/Chemical Combustible. Forms explosive mixtures with air upon intense heating.Fire and explosion hazard under specific conditions. Thermal decomposition yields toxic gases (NOx, SOx).[1]

The 'Why': Deconstructing the Risks to Validate the Protocol

Understanding the chemical nature of 1-(4-Nitrophenyl)ethane-1-sulfonamide illuminates the necessity of these strict protocols.

  • The Nitrophenyl Group: The nitroaromatic structure is a well-known toxophore. It is responsible for the compound's significant acute toxicity and potential for organ damage[1]. During combustion, this group is the primary source of hazardous nitrogen oxides (NOx)[2]. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates many nitro-aromatic compounds as hazardous waste, establishing a clear precedent for careful management[3][4].

  • The Sulfonamide Group: While common in pharmaceuticals, the sulfur atom in the sulfonamide group will convert to sulfur oxides (SOx) upon incineration, which are regulated pollutants that require specialized scrubbers in hazardous waste incinerators[5].

  • Aquatic Toxicity: The compound's classification as harmful to aquatic life means that even small quantities entering the drain system can disrupt ecosystems[1]. Standard wastewater treatment plants are not designed to neutralize such specific and potent chemical compounds[6].

This chemical profile dictates that the only environmentally responsible and legally compliant disposal method is high-temperature incineration at a permitted hazardous waste facility[7][8]. This process ensures complete destruction of the compound and allows for the capture and neutralization of the resulting NOx and SOx gases.

Core Disposal Protocol: From Benchtop to Pickup

This section provides the step-by-step methodology for managing 1-(4-Nitrophenyl)ethane-1-sulfonamide waste from the point of generation to its final handoff to EHS professionals.

Step 1: Waste Segregation and Containment
  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid 1-(4-Nitrophenyl)ethane-1-sulfonamide waste. The container must have a secure, leak-proof screw-top cap[9][10].

  • Avoid Co-mingling: Do not mix this waste with other waste streams (e.g., non-hazardous trash, sharps, or other chemical wastes) unless their compatibility is confirmed[3]. Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste makes the entire volume hazardous, increasing disposal costs[3].

  • Collect Rinsate: Any solvent or water used to rinse glassware or equipment that has come into contact with the compound must be collected as hazardous liquid waste. This "rinsate" is considered contaminated and cannot be drain-disposed[10].

Step 2: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement. Your institution's EHS office will provide specific labels, but they must contain the following information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "1-(4-Nitrophenyl)ethane-1-sulfonamide" (avoid abbreviations or formulas).

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Environmental Hazard).

  • Generator Information: Your name, lab number, and contact information.

Step 3: On-Site Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your lab. This area should be clearly marked.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks[10].

  • Storage Conditions: Keep the container away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents or acids[11]. Store below eye level to minimize the risk of spills from falling[10].

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or you are approaching the regulatory time limit for accumulation (often 6 months to a year), schedule a pickup with your institution's EHS department or approved hazardous waste vendor[10][12].

  • Do Not Transport Off-Site: Never personally transport hazardous waste. Transportation requires specific permits and manifests[4][13].

Visualization: Disposal Decision Workflow

G cluster_main Standard Operating Procedure cluster_contingency Contingency Plans A Waste Generated (Solid Residue, Contaminated Labware, Rinsate) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Designated, Compatible Waste Container B->C D Securely Cap and Label Container 'Hazardous Waste' with full details C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Schedule Pickup with EHS/Licensed Vendor E->F Spill Spill Occurs Spill_Proc Follow Spill Cleanup Protocol (Section 5) Spill->Spill_Proc Emergency Spill_Proc->C Collected spill material is hazardous waste Empty Container is Empty Decon Follow Decontamination Protocol (Section 6) Empty->Decon Routine

Caption: Decision workflow for handling 1-(4-Nitrophenyl)ethane-1-sulfonamide waste.

Emergency Procedures: Spill and Exposure Management

Immediate and correct action during an emergency is critical.

Spill Cleanup (Solid Material):

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a face shield, and a lab coat. If significant dust is present, a NIOSH-approved respirator is required[14][15].

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid actions that create dust[14].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes as hazardous waste. Follow with a soap and water wash.

  • Report: Inform your supervisor and EHS office of the spill.

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[14].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the compound[11].

Protocol for Empty Container Decontamination

Empty containers that once held 1-(4-Nitrophenyl)ethane-1-sulfonamide are still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) a minimum of three times[12].

  • Collect Rinsate: Crucially, each rinse must be collected and managed as hazardous liquid waste [10].

  • Deface Label: Completely remove or obliterate the original chemical label to prevent misidentification[10].

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of as regular non-hazardous laboratory glass or plastic waste[10].

References

  • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
  • SAFETY D
  • Safety Data Sheet. (2025, January 23). Angene Chemical.
  • SAFETY D
  • SAFETY DATA SHEET. (2009, September 17). Company Not Specified.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 19). TCI Chemicals.
  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). EPA NEPAL.
  • RCRA. Environmental Health and Safety - Case Western Reserve University.
  • SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
  • Chemical Waste Management Reference Guide.
  • INCOMP
  • Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. (2006, June 15). Annals of Allergy, Asthma & Immunology.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Environmental, Health, and Safety Guidelines for Waste Management. (2007, April 30).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Microbiology.
  • Chemical Incomp
  • Waste Disposal Procedure. (2020, August 27). EHS Program Manual 5.2.
  • Physical and Chemical Incomp
  • MHA Healthcare Pharmaceutical Waste Management Guide. Michigan Department of Environmental Quality.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Thermal Decomposition of Nitrophenols. Scribd.
  • The NIH Drain Discharge Guide.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides. (2024, June 18). MDPI.
  • RCRA INFORMATION BROCHURE.
  • EPA Offers Guidance to Clarify Compliance Obligations for Retailers Under RCRA. (2016, October 5). Source Not Specified.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, May 4). Chemical Engineering Transactions.
  • New thermal decomposition pathway for TATB. (2023, December 1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.